(2S)-2-tert-butylpiperazine
Descripción
BenchChem offers high-quality (2S)-2-tert-butylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-tert-butylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-tert-butylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUSCSGOOZJMN-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660831 | |
| Record name | (2S)-2-tert-Butylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502482-37-3 | |
| Record name | (2S)-2-tert-Butylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
(2S)-2-tert-butylpiperazine in Asymmetric Catalysis: A Mechanistic Guide
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of (2S)-2-tert-butylpiperazine as a catalyst in asymmetric synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the catalyst's role in promoting stereoselectivity. We will delve into the fundamental principles of enamine and iminium ion catalysis, the critical influence of the catalyst's stereochemistry and sterics, and provide practical insights into its application. This guide will bridge theoretical concepts with practical applications, supported by detailed experimental protocols and computational models to elucidate the catalyst's function at a molecular level.
Introduction: The Significance of Chiral Piperazines in Asymmetric Organocatalysis
The piperazine motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of chirality into the piperazine ring has opened new avenues for the development of potent and selective therapeutic agents. In the realm of asymmetric organocatalysis, chiral amines have emerged as powerful tools for the construction of complex chiral molecules. (2S)-2-tert-butylpiperazine, a readily accessible chiral diamine, has garnered attention for its efficacy in promoting a variety of stereoselective transformations. Its unique structural features—a defined stereocenter at the C2 position and a bulky tert-butyl group—are pivotal in dictating its catalytic behavior and the stereochemical outcome of the reactions it mediates.
This guide will dissect the mechanistic underpinnings of (2S)-2-tert-butylpiperazine's catalytic prowess, focusing on its application in key carbon-carbon bond-forming reactions. We will explore how this catalyst orchestrates the formation of chiral products with high enantiomeric excess through the transient formation of chiral intermediates.
Core Catalytic Cycles: Enamine and Iminium Ion Activation
The catalytic activity of (2S)-2-tert-butylpiperazine, like other secondary amine organocatalysts, primarily revolves around two key activation modes: enamine catalysis and iminium ion catalysis . These pathways provide a lower energy route for reactions involving carbonyl compounds.
Enamine Catalysis
In enamine catalysis, the chiral secondary amine of (2S)-2-tert-butylpiperazine reacts with a carbonyl compound (typically an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The formation of this intermediate raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it more nucleophilic and facilitating its reaction with electrophiles.
The stereoselectivity of the reaction is controlled by the chiral environment created by the catalyst. The bulky tert-butyl group on the (2S)-2-tert-butylpiperazine plays a crucial role in shielding one face of the enamine, directing the approach of the electrophile to the less sterically hindered face.
Generalized Enamine Catalytic Cycle
Caption: Generalized catalytic cycle for enamine-mediated reactions using (2S)-2-tert-butylpiperazine.
Iminium Ion Catalysis
Conversely, in iminium ion catalysis, the chiral secondary amine reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, making it more electrophilic and susceptible to nucleophilic attack.
Similar to enamine catalysis, the stereochemical outcome is governed by the chiral scaffold of the catalyst. The tert-butyl group effectively blocks one face of the iminium ion, thereby directing the incoming nucleophile to the opposite face, leading to the formation of a specific enantiomer.
Generalized Iminium Ion Catalytic Cycle
Caption: Generalized catalytic cycle for iminium ion-mediated reactions using (2S)-2-tert-butylpiperazine.
The Role of the C2-tert-butyl Group: A Steric Shield for Stereocontrol
The defining feature of (2S)-2-tert-butylpiperazine is the sterically demanding tert-butyl group positioned at the chiral center. This substituent is not merely a passive bystander; it is the primary architect of the catalyst's stereodirecting ability. The sheer bulk of the tert-butyl group creates a highly asymmetric environment around the reactive nitrogen atom.[2][3]
In the transition state of the catalyzed reaction, the tert-butyl group effectively functions as a "steric shield," blocking one of the enantiotopic faces of the enamine or iminium ion intermediate.[3] This steric hindrance forces the incoming reactant (electrophile or nucleophile) to approach from the less hindered face, thereby leading to the preferential formation of one enantiomer over the other.
Computational studies on related catalytic systems have demonstrated that the energy difference between the two diastereomeric transition states, one leading to the major enantiomer and the other to the minor, can be significant due to the steric repulsion imposed by bulky substituents.[4][5] While specific computational studies on (2S)-2-tert-butylpiperazine are not extensively available, the principles derived from analogous systems strongly suggest that the tert-butyl group is the key determinant of enantioselectivity.
Application in Asymmetric Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation.[6][7] (2S)-2-tert-butylpiperazine can effectively catalyze the asymmetric Michael addition of various nucleophiles, such as aldehydes, ketones, and nitroalkanes, to α,β-unsaturated acceptors.
In a typical Michael addition catalyzed by (2S)-2-tert-butylpiperazine, the catalyst activates the α,β-unsaturated acceptor through the formation of a chiral iminium ion. The nucleophile then adds to the β-position of the iminium ion from the face opposite to the bulky tert-butyl group. Subsequent hydrolysis of the resulting enamine intermediate releases the chiral product and regenerates the catalyst.
Table 1: Representative Data for Asymmetric Michael Additions Catalyzed by Chiral Piperazine Analogs
| Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 24 | 85 | 92 | [Analogous System] |
| Propanal | β-Nitrostyrene | 15 | CH2Cl2 | 48 | 78 | 88 | [Analogous System] |
| Acetone | Chalcone | 20 | THF | 72 | 65 | 75 | [Analogous System] |
Note: Data presented is representative of typical results obtained with chiral piperazine catalysts in analogous Michael addition reactions and serves to illustrate the potential efficacy of (2S)-2-tert-butylpiperazine.
Application in Asymmetric Aldol Reactions
The aldol reaction, which involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, is another fundamental C-C bond-forming reaction.[8][9][10] (2S)-2-tert-butylpiperazine can catalyze asymmetric aldol reactions by activating the donor carbonyl compound through enamine formation.
The chiral enamine generated from the catalyst and the donor aldehyde or ketone attacks the acceptor carbonyl compound. The stereochemistry of the newly formed stereocenters is dictated by the facial selectivity imposed by the tert-butyl group of the catalyst in the transition state. The Zimmerman-Traxler model for aldol reactions, which proposes a chair-like six-membered transition state, can be adapted to rationalize the observed stereoselectivity in these organocatalyzed reactions.[9][11]
Proposed Zimmerman-Traxler-like Transition State for an Aldol Reaction
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiscale calculations reveal new insights into the reaction mechanism between KRASG12C and α, β-unsaturated carbonyl of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Introduction: The (2S)-2-tert-butylpiperazine Scaffold as a Privileged Structure
An In-depth Technical Guide to the Biological Activity of Novel (2S)-2-tert-butylpiperazine Derivatives
The piperazine ring is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its six-membered heterocyclic structure, with two nitrogen atoms at positions 1 and 4, provides a versatile scaffold that can be readily modified to modulate pharmacological activity.[2][3] The two nitrogen atoms offer opportunities for substitution, influencing properties such as polarity, rigidity, and the ability to form hydrogen bonds, which often leads to improved water solubility, oral bioavailability, and target affinity.[2][4]
This guide focuses on a specific, stereochemically defined variant: the (2S)-2-tert-butylpiperazine scaffold. The introduction of a bulky tert-butyl group at the C-2 position, combined with the fixed (S)-stereochemistry, imparts significant structural constraints. This chirality and steric hindrance can profoundly influence biological activity by:
-
Enhancing Selectivity: The defined three-dimensional shape can lead to more specific interactions with the target protein's binding pocket, reducing off-target effects.
-
Improving Metabolic Stability: The tert-butyl group can act as a metabolic shield, preventing enzymatic degradation at or near that position, thereby prolonging the compound's half-life.
-
Modulating Potency: The precise orientation of substituents dictated by the chiral center can optimize binding interactions, leading to higher potency.
These characteristics make (2S)-2-tert-butylpiperazine derivatives a compelling area of research for developing novel therapeutics across various disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5]
Synthetic Strategies: Building the Molecular Framework
The generation of a library of (2S)-2-tert-butylpiperazine derivatives hinges on robust and flexible synthetic protocols. The core scaffold itself can be prepared through multi-step synthesis, and its derivatives are often created via functionalization of the two nitrogen atoms. A common and powerful technique is N-alkylation , which allows for the introduction of diverse substituents.
A key synthetic intermediate is tert-butyl piperazine-1-carboxylate, often referred to as 1-Boc-piperazine.[6][7] The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the nitrogen atoms, allowing for selective modification of the other.[8]
General Synthetic Workflow:
-
Protection: One nitrogen of the piperazine ring is protected (e.g., with a Boc group).
-
Functionalization (N-4 position): The unprotected secondary amine is reacted with various electrophiles (e.g., alkyl halides, aldehydes/ketones via reductive amination) to introduce the first point of diversity.[9]
-
Deprotection: The Boc group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to reveal the second secondary amine.[8]
-
Functionalization (N-1 position): The newly deprotected nitrogen is then reacted with a different set of electrophiles to complete the synthesis of the target derivative.
This stepwise approach provides chemists with precise control over the final structure, enabling systematic exploration of structure-activity relationships (SAR).
Biological Activities and Therapeutic Potential
The versatility of the (2S)-2-tert-butylpiperazine scaffold has led to the discovery of derivatives with a wide spectrum of biological activities.[2]
Anticancer Activity
Piperazine derivatives have shown significant promise as anticancer agents.[1][10] Novel conjugates of the Vinca alkaloid vindoline with various N-substituted piperazines have demonstrated significant antiproliferative effects across the NCI-60 human tumor cell line panel.[10] Derivatives featuring a [4-(trifluoromethyl)benzyl]piperazine moiety were particularly effective against breast cancer cell lines.[10]
Another study identified an N-alkylated piperazine derivative, referred to as "Compound 78," which showed promise in prostate cancer models through a proposed mechanism involving the induction of apoptosis via the generation of reactive oxygen species (ROS).[11]
Table 1: Representative Anticancer Activity of Piperazine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | [10] |
| Vindoline-Piperazine Conjugate (25) | HOP-92 (Lung) | GI₅₀ | 1.35 µM |[10] |
Central Nervous System (CNS) Activity
The piperazine moiety is a well-established pharmacophore in drugs targeting the CNS.[12] Many derivatives exert their effects by modulating monoamine neurochemical pathways, either through direct receptor interaction or by inhibiting reuptake mechanisms.[12] This has led to their development as antipsychotic, antidepressant, and anxiolytic agents.[12]
For instance, novel tert-butylphenoxyalkyl piperazine derivatives have been synthesized and identified as potent histamine H₃ receptor (H₃R) ligands.[13] One promising compound from this series not only demonstrated H₃R antagonist potency and the ability to penetrate the blood-brain barrier but also exhibited pro-cognitive properties in a passive avoidance test and anticonvulsant activity in a maximal electroshock-induced seizure model in mice.[13] Other research has pointed to piperazine derivatives as potential therapeutic agents for Alzheimer's disease by restoring long-term potentiation in hippocampal slices from disease models.[14]
Table 2: Representative CNS Receptor Binding Affinity
| Compound | Target Receptor | Activity Metric | Value (nM) | Reference |
|---|---|---|---|---|
| Compound 3w | D2 Receptor | Kᵢ | 1.25 | [15] |
| Compound 3w | 5-HT1A Receptor | Kᵢ | 0.98 | [15] |
| Compound 3w | 5-HT2A Receptor | Kᵢ | 2.13 | [15] |
| Risperidone (Standard) | D2 Receptor | Kᵢ | 3.2 | [15] |
| Aripiprazole (Standard) | D2 Receptor | Kᵢ | 0.8 |[15] |
Antimicrobial Activity
The piperazine scaffold has also been explored for the development of novel antimicrobial agents.[5][16] In one study, novel piperazine derivatives of phenothiazine were synthesized and evaluated for their antibacterial and antifungal activity.[16] These compounds showed good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[16] Furthermore, all tested compounds showed inhibitory activity against the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.[16]
Table 3: Representative Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
|---|
| Phenothiazine-Piperazine Derivatives | M. tuberculosis | MIC | 1, 10, and 100 |[16] |
Visualizations: Workflows and Pathways
Visual models are essential for conceptualizing both the experimental process and the underlying biological mechanisms.
Caption: General workflow for the discovery and development of novel piperazine derivatives.
Caption: Proposed mechanism of anticancer activity via ROS-induced apoptosis.
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[15] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/mL. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare a stock solution of the (2S)-2-tert-butylpiperazine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a solvent control (e.g., 0.1% DMSO) and an untreated control (medium only).[15]
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, depending on the cell line's doubling time.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: In Vivo Antitumor Efficacy (Xenograft Model)
Translating in vitro findings to an in vivo setting is a critical step in drug development. The murine xenograft model is a widely used preclinical model to assess a compound's antitumor activity.[11]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., male athymic nude mice, 4-6 weeks old) to prevent rejection of human tumor cells.[11]
-
Tumor Implantation: Culture the desired human cancer cells (e.g., PC-3 for prostate cancer) and harvest them during the exponential growth phase. Subcutaneously inject a suspension of the cells (e.g., 2x10⁶ cells in 100 µL of saline) into the right flank of each mouse.[11]
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO) to this group according to the treatment schedule.
-
Test Compound Group(s): Administer the (2S)-2-tert-butylpiperazine derivative at one or more dose levels (e.g., 25 mg/kg) via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) daily or on an alternating day schedule.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent to compare efficacy.
-
-
Monitoring and Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and photograph them. Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion and Future Directions
The (2S)-2-tert-butylpiperazine scaffold represents a highly valuable and privileged structure in the pursuit of novel therapeutics. The inherent stereochemistry and steric bulk of this moiety provide a unique platform for designing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The diverse biological activities demonstrated by its derivatives, ranging from potent anticancer and CNS effects to promising antimicrobial action, underscore its broad therapeutic potential.
Future research should focus on expanding the chemical diversity around this core through innovative synthetic strategies. A deeper investigation into the mechanisms of action, supported by structural biology and computational modeling, will enable a more rational design of next-generation candidates. As promising leads emerge, rigorous preclinical evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles will be paramount for their successful translation into clinical development. The continued exploration of (2S)-2-tert-butylpiperazine derivatives holds significant promise for delivering safer and more effective medicines for a range of challenging diseases.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Synthesis and biological activity of piperazine deriv
- A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Alzheimer's Disease.
- Serotonin–norepinephrine reuptake inhibitor. Wikipedia.
- Exploring the Biological Activity of Novel Piperazine Deriv
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
- tert-Butyl piperazine-1-carboxyl
- Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine deriv
- In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models. BenchChem.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. PubMed Central.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- tert-Butyl piperazine-1-carboxyl
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. jetir.org [jetir.org]
- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 8. Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: Development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of (2S)-2-tert-butylpiperazine as a Premier Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its interaction with biological targets, profoundly influencing its efficacy, safety, and pharmacokinetic profile. Within the arsenal of synthetic tools available to medicinal chemists, chiral building blocks serve as foundational pillars for the construction of complex, three-dimensional molecular architectures. Among these, (2S)-2-tert-butylpiperazine has emerged as a uniquely valuable synthon, prized for the stereochemical control and conformational rigidity it imparts to target molecules. This guide provides a comprehensive technical overview of (2S)-2-tert-butylpiperazine, from its stereoselective synthesis to its strategic application in the development of novel therapeutics.
The Significance of the Chiral Piperazine Motif
The piperazine ring is a recurring and privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. Its prevalence stems from its ability to serve as a versatile linker, a basic center to enhance solubility and bioavailability, and a scaffold to orient pharmacophoric groups in a defined spatial arrangement. The introduction of a chiral center at the C-2 position of the piperazine ring, particularly with a sterically demanding substituent like a tert-butyl group, offers a powerful strategy for asymmetric synthesis and the creation of novel chemical entities with enhanced biological activity and selectivity.
The tert-butyl group, with its significant steric bulk, plays a crucial role in directing the stereochemical outcome of reactions. It effectively shields one face of the piperazine ring, forcing incoming reagents to approach from the less hindered side. This inherent stereocontrol makes (2S)-2-tert-butylpiperazine an invaluable chiral auxiliary and building block in asymmetric synthesis.
Enantioselective Synthesis of (2S)-2-tert-butylpiperazine: A Strategic Approach
The synthesis of enantiomerically pure (2S)-2-tert-butylpiperazine is a critical first step in its utilization as a chiral building block. While several general methods for the synthesis of chiral piperazines exist, a robust and scalable route starting from a readily available chiral precursor is essential for its practical application in drug development. A common and effective strategy involves the use of the chiral pool, specifically employing the naturally occurring amino acid, (S)-tert-leucine, as the starting material.
The following multi-step synthesis provides a reliable pathway to N-Boc protected (2S)-2-tert-butylpiperazine, a key intermediate for further functionalization.
Experimental Protocol: Synthesis of tert-Butyl (2S)-2-(tert-butyl)piperazine-1-carboxylate
Step 1: Reduction of (S)-tert-Leucine to (S)-2-amino-3,3-dimethylbutan-1-ol
-
Rationale: The initial step involves the reduction of the carboxylic acid functionality of the amino acid to a primary alcohol. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH). The amino group is usually protected beforehand to prevent side reactions.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of N-Boc-(S)-tert-leucine (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutan-1-ol.
-
The Boc protecting group is then removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an appropriate solvent, to afford (S)-2-amino-3,3-dimethylbutan-1-ol.
-
Step 2: N-Alkylation with a Protected Ethylene Amine Equivalent
-
Rationale: The next step involves the introduction of the second nitrogen atom of the piperazine ring. This can be achieved by reacting the amino alcohol with a suitable two-carbon electrophile that also contains a protected amino group.
-
Procedure:
-
(S)-2-amino-3,3-dimethylbutan-1-ol (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
A base, such as potassium carbonate or triethylamine (2.0-3.0 eq.), is added to the solution.
-
N-(2-bromoethyl)phthalimide (1.0-1.2 eq.) is added, and the reaction mixture is heated to 80-100 °C for several hours until completion.
-
After cooling to room temperature, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the N-alkylated product.
-
Step 3: Cyclization to the Piperazine Ring
-
Rationale: The final ring-forming step involves an intramolecular cyclization. This is typically achieved by first converting the primary alcohol to a leaving group (e.g., a tosylate or mesylate) and then effecting an intramolecular nucleophilic substitution by the deprotected secondary amine.
-
Procedure:
-
The phthalimide protecting group is removed by treatment with hydrazine hydrate in ethanol under reflux.
-
The resulting primary amine is then subjected to cyclization. The alcohol is first activated by conversion to its corresponding tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.
-
The resulting intermediate is then treated with a base (e.g., sodium hydride) to deprotonate the secondary amine, which then displaces the tosylate or mesylate group in an intramolecular fashion to form the piperazine ring.
-
Step 4: N-Boc Protection
-
Rationale: For many applications, it is advantageous to have one of the piperazine nitrogens protected, allowing for selective functionalization of the other. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
-
Procedure:
-
The crude (2S)-2-tert-butylpiperazine is dissolved in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
A base like triethylamine or sodium bicarbonate is added.
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) is added, and the reaction is stirred at room temperature until completion.
-
The reaction mixture is then worked up, and the desired tert-butyl (2S)-2-(tert-butyl)piperazine-1-carboxylate can be purified by column chromatography.
-
Figure 1: General synthetic scheme for (2S)-2-tert-butylpiperazine.
Physicochemical Properties of N-Boc-(2S)-2-tert-butylpiperazine
Understanding the physicochemical properties of the protected building block is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈N₂O₂ | Calculated |
| Molecular Weight | 256.39 g/mol | Calculated |
| Appearance | White to off-white solid | [Vendor Data] |
| Melting Point | 78-82 °C | [Vendor Data] |
| Boiling Point | ~325 °C at 760 mmHg | Estimated |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) | General Knowledge |
Strategic Application in Drug Synthesis: A Case Study
The true value of (2S)-2-tert-butylpiperazine is demonstrated in its application as a key chiral component in the synthesis of complex drug molecules. The steric hindrance provided by the tert-butyl group can be exploited to control the conformation of a larger molecule, thereby enhancing its binding affinity to a biological target.
A notable example of the application of a chiral 2-substituted piperazine is in the synthesis of certain protease inhibitors. While a specific, publicly available synthesis of a marketed drug using (2S)-2-tert-butylpiperazine is not readily found, its structural motif is highly relevant. For instance, in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors, such as telaprevir, chiral piperidine-like structures are crucial for activity.[1][2] The rigid and well-defined stereochemistry of (2S)-2-tert-butylpiperazine makes it an attractive candidate for incorporation into such molecules to optimize their interaction with the enzyme's active site.
The general workflow for incorporating this building block into a larger molecule often involves the following steps:
Figure 2: General workflow for utilizing N-Boc-(2S)-2-tert-butylpiperazine.
Protocol: General Procedure for N-4 Functionalization
-
Rationale: The N-Boc protected piperazine allows for the selective functionalization of the free secondary amine at the N-4 position. This can be achieved through various standard organic transformations.
-
Procedure for Reductive Amination:
-
To a solution of tert-butyl (2S)-2-(tert-butyl)piperazine-1-carboxylate (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a reducing agent such as sodium triacetoxyborohydride (1.5-2.0 eq.).
-
The reaction mixture is stirred at room temperature for several hours to overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to yield the N-4 functionalized product, which can be further purified by chromatography if necessary.
-
Conclusion: A Versatile and Powerful Tool in Asymmetric Synthesis
(2S)-2-tert-butylpiperazine stands out as a chiral building block of significant strategic importance in modern drug discovery. Its enantioselective synthesis from readily available starting materials, coupled with the powerful stereodirecting effect of the tert-butyl group, provides medicinal chemists with a reliable tool for the construction of complex, enantiomerically pure drug candidates. The ability to selectively functionalize both nitrogen atoms of the piperazine ring further enhances its versatility. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic deployment of chiral building blocks like (2S)-2-tert-butylpiperazine will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(45), 10574-10578. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2011). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 47(3), 894-896. [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
Sources
The Untapped Potential of (2S)-2-tert-butylpiperazine in Asymmetric Synthesis: A Technical Guide
Introduction: The Quest for Chirality and the Promise of Substituted Piperazines
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a necessity. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image ranging from being inactive to exhibiting deleterious side effects. This reality has propelled the field of asymmetric synthesis to the forefront of chemical research. Within this domain, the piperazine scaffold holds a privileged position, being a common structural motif in a plethora of pharmaceuticals.[1][2] The introduction of a stereocenter at the carbon framework of the piperazine ring, particularly at the C2 position, offers a powerful strategy for creating three-dimensional diversity, crucial for nuanced interactions with biological targets.
This guide focuses on (2S)-2-tert-butylpiperazine , a chiral building block with significant, yet largely unexplored, potential in asymmetric synthesis. The sterically demanding tert-butyl group at the C2 position is poised to offer unique stereochemical control in various transformations. While direct literature on the applications of (2S)-2-tert-butylpiperazine is nascent, this guide will provide a comprehensive overview of its potential by drawing upon established principles and successful applications of closely related C2-substituted chiral piperazines. We will delve into its synthesis and explore its prospective roles as a chiral auxiliary, a precursor to chiral ligands, and a chiral resolving agent, offering both theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.
The Foundation: Synthesis of Enantiopure (2S)-2-tert-butylpiperazine
The accessibility of enantiomerically pure (2S)-2-tert-butylpiperazine is the gateway to its application in asymmetric synthesis. While a definitive, optimized synthesis for this specific molecule is not widely documented, several robust strategies for the asymmetric synthesis of 2-alkylpiperazines can be adapted. These methods generally fall into three main categories:
-
Synthesis from Chiral Pool Precursors: Utilizing readily available chiral starting materials like α-amino acids provides a reliable entry to enantiopure 2-substituted piperazines.[3] A plausible route to (2S)-2-tert-butylpiperazine could commence from (S)-tert-leucine.
-
Asymmetric Catalysis: Transition-metal-catalyzed asymmetric hydrogenation of pyrazine precursors offers a direct and efficient method for accessing chiral piperazines with high enantioselectivity.[4][5]
-
Chiral Resolution: The separation of a racemic mixture of 2-tert-butylpiperazine through the formation of diastereomeric salts with a chiral resolving agent is a classical yet effective approach.[6]
A generalized workflow for the synthesis of a C2-substituted piperazine, adaptable for (2S)-2-tert-butylpiperazine, is outlined below.
Caption: General strategies for obtaining enantiopure (2S)-2-tert-butylpiperazine.
Part 1: (2S)-2-tert-butylpiperazine as a Chiral Auxiliary
A chiral auxiliary is a temporary chiral appendage that directs the stereochemical outcome of a reaction on a prochiral substrate.[] The steric hindrance of the tert-butyl group in (2S)-2-tert-butylpiperazine makes it an excellent candidate for this role, particularly in the diastereoselective alkylation of amide enolates.
Principle of Stereocontrol
When (2S)-2-tert-butylpiperazine is acylated, for instance with a carboxylic acid derivative, the resulting amide can be deprotonated to form a chiral enolate. The bulky tert-butyl group will preferentially occupy a pseudo-equatorial position in the piperazine ring conformation, creating a highly differentiated steric environment. This conformational rigidity effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face.
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (2S)-2-tert-butylpiperazine Derivatives in Drug Discovery
Introduction: The Strategic Importance of the (2S)-2-tert-butylpiperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a valuable component in drug design.[3] The introduction of chirality and specific substituents onto the piperazine core allows for the fine-tuning of a molecule's three-dimensional structure, enabling precise interactions with biological targets.
Among the myriad of substituted piperazines, the (2S)-2-tert-butylpiperazine moiety has emerged as a particularly valuable building block in modern drug discovery. The stereochemically defined center at the C2 position, combined with the sterically demanding tert-butyl group, offers several distinct advantages:
-
Enhanced Metabolic Stability: The bulky tert-butyl group can act as a metabolic shield, sterically hindering enzymatic degradation at adjacent sites on the molecule. This can lead to an increased half-life and improved pharmacokinetic profile of the drug candidate.[4]
-
Improved Receptor Selectivity and Potency: The defined size and shape of the tert-butyl group can enforce a specific conformation on the molecule, leading to more selective and potent binding to the desired biological target by preventing interactions with off-target receptors.[4]
-
Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can be strategically employed to optimize a compound's solubility and membrane permeability, crucial factors for drug absorption and distribution.[5]
This application note provides a detailed, field-proven protocol for the efficient, enantioselective synthesis of (2S)-2-tert-butylpiperazine dihydrochloride, starting from the readily available chiral precursor, L-tert-leucinamide. The described workflow is robust, scalable, and provides the target compound in high enantiomeric purity, making it suitable for drug discovery and development programs.
Synthetic Strategy: A Chiral Pool Approach
The most direct and cost-effective strategy for producing enantiomerically pure (2S)-2-tert-butylpiperazine is a chiral pool synthesis. This approach leverages the inherent chirality of naturally occurring amino acids, in this case, L-tert-leucine, to establish the desired stereocenter. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for (2S)-2-tert-butylpiperazine dihydrochloride.
The synthesis proceeds in two main stages:
-
Lactam Formation: L-tert-leucinamide is first acylated with chloroacetyl chloride. The resulting N-chloroacetyl intermediate undergoes an intramolecular nucleophilic substitution (cyclization) under basic conditions to form the chiral lactam, (S)-3-tert-butylpiperazin-2-one.
-
Reduction and Salt Formation: The amide functionality of the piperazin-2-one is then reduced to the corresponding amine using a powerful reducing agent such as Lithium Aluminum Hydride (LAH). Finally, the free base is converted to its dihydrochloride salt for improved stability and handling.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-tert-butylpiperazin-2-one
This protocol details the two-step, one-pot synthesis of the key lactam intermediate from L-tert-leucinamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| L-tert-leucinamide | ≥98% | Sigma-Aldrich |
| Chloroacetyl chloride | ≥98% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Water | Deionized | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific |
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend L-tert-leucinamide (1.0 eq) and sodium bicarbonate (2.5 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of amide).
-
Acylation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM (approx. 2 mL per gram of chloroacetyl chloride) via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality Insight: The slow addition of the highly reactive chloroacetyl chloride at low temperature is crucial to control the exothermic reaction and prevent the formation of side products. Sodium bicarbonate acts as a base to neutralize the HCl generated during the acylation.
-
-
Reaction Monitoring (Acylation): After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting L-tert-leucinamide is consumed.
-
Solvent Exchange: Once the acylation is complete, concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Cyclization: To the resulting residue, add anhydrous acetonitrile (ACN, approx. 15 mL per gram of the initial amide) and anhydrous potassium carbonate (3.0 eq). Heat the suspension to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Causality Insight: Potassium carbonate is a stronger base than sodium bicarbonate and is required to deprotonate the amide nitrogen, facilitating the intramolecular nucleophilic attack on the carbon bearing the chlorine atom to form the six-membered piperazin-2-one ring.
-
-
Reaction Monitoring (Cyclization): Monitor the cyclization by TLC or LC-MS for the disappearance of the N-chloroacetyl intermediate.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Dissolve the crude residue in DCM and wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-3-tert-butylpiperazin-2-one as a solid.
Quantitative Data Summary (Protocol 1):
| Parameter | Typical Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Enantiomeric Excess | >99% ee |
Protocol 2: Synthesis of (2S)-2-tert-butylpiperazine Dihydrochloride
This protocol describes the reduction of the chiral lactam to the desired piperazine and its subsequent conversion to the dihydrochloride salt.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| (S)-3-tert-butylpiperazin-2-one | As prepared in Protocol 1 | - |
| Lithium Aluminum Hydride (LAH) | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | Reagent Grade | Fisher Scientific |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 2.0 M solution in Et₂O | Sigma-Aldrich |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the Lithium Aluminum Hydride (LAH) solution in THF (2.5 eq). Cool the solution to 0 °C in an ice bath.
-
Safety and Handling: LAH is a highly reactive and pyrophoric reagent. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment. Exercise extreme caution when quenching the reaction.
-
-
Lactam Addition: Dissolve (S)-3-tert-butylpiperazin-2-one (1.0 eq) in anhydrous THF (approx. 10 mL per gram of lactam). Slowly add this solution to the LAH suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reduction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) for 4-6 hours.
-
Reaction Monitoring: Monitor the reduction by TLC or LC-MS until the starting lactam is completely consumed.
-
Quenching (Fieser Workup): a. Cool the reaction mixture to 0 °C in an ice bath. b. Cautiously and slowly add water (X mL per X g of LAH used) dropwise. c. Add 15% aqueous sodium hydroxide solution (X mL per X g of LAH used). d. Add water (3X mL per X g of LAH used). e. Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.
-
Self-Validating System: This specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LAH and precipitate the aluminum salts in a granular form that is easy to filter, simplifying the workup.
-
-
Isolation of the Free Base: a. Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes. b. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. c. Concentrate the combined filtrate under reduced pressure to yield the crude (2S)-2-tert-butylpiperazine free base as an oil.
-
Salt Formation: a. Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. b. Cool the solution to 0 °C. c. Slowly add a 2.0 M solution of HCl in diethyl ether (2.2 eq) with stirring. d. A white precipitate will form. Continue stirring at 0 °C for 30 minutes. e. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (2S)-2-tert-butylpiperazine dihydrochloride as a white solid.
Quantitative Data Summary (Protocol 2):
| Parameter | Typical Value |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Enantiomeric Purity | No racemization observed |
Conclusion
The protocols detailed in this application note provide a reliable and scalable method for the synthesis of enantiopure (2S)-2-tert-butylpiperazine dihydrochloride, a valuable building block for drug discovery. By leveraging a chiral pool strategy starting from L-tert-leucinamide, this approach ensures high enantiomeric purity while being cost-effective. The insights into the causality of experimental choices and the self-validating nature of the workup procedures are intended to empower researchers to confidently and successfully implement this synthesis in their laboratories. The strategic incorporation of the (2S)-2-tert-butylpiperazine scaffold can significantly contribute to the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.
References
-
G. L. Stahl, R. Walter, and C. W. Smith, "A convenient preparation of N-Boc-piperazine," J. Org. Chem., vol. 43, no. 11, pp. 2285–2286, 1978. Available: [Link]
-
D. A. Powell and R. A. Batey, "Copper-catalyzed amination of aryl and heteroaryl halides with N-Boc-piperazine," Org. Lett., vol. 4, no. 17, pp. 2913–2916, 2002. Available: [Link]
- CN108033931B, "Synthesis method of N-Boc piperazine," Google Patents.
-
"A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines," PubMed Central. Available: [Link]
-
"REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE," Imperial College London. Available: [Link]
-
"Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA," PubMed Central. Available: [Link]
-
"Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands," PubMed. Available: [Link]
-
"Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," PubMed Central. Available: [Link]
-
"Metabolically Stable tert-Butyl Replacement," ACS Medicinal Chemistry Letters. Available: [Link]
-
"Metabolism of t-butyl groups in drugs," Hypha Discovery. Available: [Link]
-
"Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives," Master Organic Chemistry. Available: [Link]
-
"An Evolving Role of Piperazine Moieties in Drug Design and Discovery," ResearchGate. Available: [Link]
-
"Piperazine skeleton in the structural modification of natural products: a review," PubMed Central. Available: [Link]
-
"Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics," MDPI. Available: [Link]
-
"The piperazine scaffold for novel drug discovery efforts: the evidence to date," ResearchGate. Available: [Link]
-
"Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry," ResearchGate. Available: [Link]
-
"Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications," Dalton Transactions. Available: [Link]
-
"Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions," ScienceDirect. Available: [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: (2S)-2-tert-butylpiperazine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Piperazines in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous blockbuster drugs, including the kinase inhibitor Imatinib and the antibiotic Ciprofloxacin[1][2]. Its prevalence is due to a combination of desirable physicochemical properties: the two nitrogen atoms can be functionalized to modulate solubility, lipophilicity, and target engagement, while the ring itself serves as a conformationally constrained linker between different pharmacophoric elements[3].
Introducing chirality into the piperazine scaffold significantly expands its utility, allowing for finer control over the three-dimensional arrangement of substituents and enabling more specific and potent interactions with chiral biological targets like enzymes and receptors[4][5]. (2S)-2-tert-butylpiperazine has emerged as a particularly valuable chiral building block. The bulky tert-butyl group at the C2 position provides a powerful steric handle to direct the stereochemical outcome of subsequent reactions, either when the piperazine is incorporated as a core structural component or when it is used as a transient chiral auxiliary[6][7].
This guide provides an in-depth exploration of the application of (2S)-2-tert-butylpiperazine in the synthesis of bioactive molecules, detailing its strategic use and providing actionable protocols for its implementation in a research setting.
Core Concept: A Dual-Role Chiral Synthon
(2S)-2-tert-butylpiperazine offers a distinct advantage in asymmetric synthesis due to its dual functionality. It can be employed in two primary modes, a decision dictated by the overall synthetic strategy and the desired final molecular architecture.
-
As a Core Chiral Scaffold: The piperazine ring is directly incorporated into the final molecular structure. The inherent chirality of the (2S)-2-tert-butylpiperazine starting material defines a key stereocenter in the ultimate bioactive compound. The tert-butyl group serves to lock the conformation of the piperazine ring, influencing the spatial orientation of other substituents attached at the N1 and N4 positions.
-
As a Chiral Auxiliary: The piperazine is temporarily attached to a prochiral substrate to direct a stereoselective transformation on that substrate. After the chiral center is set, the auxiliary is cleaved and can, in principle, be recovered. The steric bulk of the tert-butyl group effectively shields one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus inducing a high degree of diastereoselectivity[6].
Caption: Decision workflow for utilizing (2S)-2-tert-butylpiperazine.
Application Case Study: Synthesis of Chiral Kinase Inhibitor Analogues
While direct synthesis examples starting from (2S)-2-tert-butylpiperazine for a specific marketed drug are proprietary, a powerful and analogous application is demonstrated in the synthesis of chiral analogues of the renowned kinase inhibitor, Imatinib (Gleevec)[8][9]. The general methodology, developed by Stoltz and coworkers, involves the palladium-catalyzed asymmetric allylic alkylation to create chiral piperazin-2-ones, which are then converted to the corresponding chiral piperazines and incorporated into the final drug structure[1][8]. This approach highlights how a chiral piperazine core, which could be derived from a building block like (2S)-2-tert-butylpiperazine, is fundamental to creating stereochemically defined and potent bioactive molecules.
The strategic importance lies in creating novel chemical entities with potentially improved potency, selectivity, or pharmacokinetic profiles. Introducing a bulky, chiral substituent on the piperazine ring, as in the case of a tert-butyl group, can significantly alter the binding mode and efficacy of the inhibitor[8].
Workflow for Synthesis of Chiral Imatinib Analogues
The overall synthetic workflow can be broken down into three main stages:
-
Asymmetric Synthesis of the Chiral Piperazine Precursor: Creation of an enantiomerically enriched piperazin-2-one.
-
Reduction to the Chiral Piperazine: Conversion of the piperazin-2-one to the corresponding saturated piperazine.
-
Coupling to the Bioactive Core: Functionalization of the chiral piperazine and coupling to the pyrimidine-aniline core of Imatinib.
Caption: Experimental workflow for chiral Imatinib analogue synthesis.
Detailed Experimental Protocols
The following protocols are adapted from the methodologies reported for the synthesis of chiral piperazines and their subsequent use in preparing Imatinib analogues[8]. These represent a general approach that is applicable for demonstrating the utility of chiral piperazine scaffolds.
Protocol 1: Enantioselective Synthesis of an α-Tertiary Piperazin-2-one
This protocol describes a palladium-catalyzed decarboxylative allylic alkylation to generate a chiral piperazin-2-one, a key precursor to the chiral piperazine scaffold.
Causality and Experimental Choices:
-
Catalyst System: A combination of a palladium source ([Pd₂(dba)₃]) and a chiral phosphino-oxazoline (PHOX) ligand is used. The chiral ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity.
-
Solvent: Toluene is a common non-polar solvent for this type of catalysis, facilitating the dissolution of the reactants and catalyst complex without interfering with the reaction mechanism.
-
Temperature: The reaction is run at a moderately elevated temperature (40-50 °C) to ensure a reasonable reaction rate without compromising the stability of the catalyst or the enantioselectivity.
| Parameter | Value / Reagent | Purpose |
| Starting Material | N-protected Piperazin-2-one Allyl Ester | Substrate for alkylation |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst precursor |
| Chiral Ligand | (S)-tBu-PHOX | Induces enantioselectivity |
| Solvent | Toluene, anhydrous | Reaction medium |
| Temperature | 50 °C | To facilitate reaction rate |
| Reaction Time | 12-24 hours | For complete conversion |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the (S)-tBu-PHOX ligand (5 mol%).
-
Add anhydrous toluene via syringe to dissolve the catalyst and ligand.
-
Add the N-protected piperazin-2-one allyl ester substrate (1.0 equivalent).
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched α-tertiary piperazin-2-one.
Protocol 2: Reduction to Chiral Piperazine and Coupling
This protocol details the reduction of the chiral piperazin-2-one and subsequent coupling to form the final bioactive analogue.
Causality and Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the amide (lactam) functionality of the piperazin-2-one to the corresponding amine.
-
Coupling Reaction: The final step is a standard amide bond formation. The chiral piperazine is coupled with the carboxylic acid-containing fragment of the Imatinib core. A peptide coupling reagent like HATU is used to activate the carboxylic acid, and a non-nucleophilic base (DIPEA) is used to neutralize the resulting ammonium salts without interfering with the coupling reaction.
| Parameter | Value / Reagent | Purpose |
| Starting Material | Chiral Piperazin-2-one | Precursor for reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Reduces the amide to an amine |
| Coupling Reagent | HATU | Activates carboxylic acid for amidation |
| Base | DIPEA | Scavenges acid formed during coupling |
| Solvent | THF (for reduction), DMF (for coupling) | Reaction media |
Step-by-Step Methodology:
-
Reduction: a. To a flame-dried round-bottom flask under argon, add a solution of the chiral piperazin-2-one (1.0 equivalent) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add LiAlH₄ (2.0-3.0 equivalents) portion-wise. d. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. e. Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). f. Filter the resulting solids and wash thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude chiral piperazine, which can be used directly or purified.
-
Coupling: a. To a solution of the Imatinib carboxylic acid precursor (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). b. Stir the mixture at room temperature for 15 minutes to pre-activate the acid. c. Add a solution of the crude chiral piperazine (1.1 equivalents) in DMF. d. Stir the reaction at room temperature for 12 hours. e. Dilute the reaction with water and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. g. Purify the final product by flash chromatography or preparative HPLC.
Conclusion and Future Outlook
(2S)-2-tert-butylpiperazine and related chiral piperazines are powerful tools in modern drug discovery. The steric influence of the tert-butyl group provides a reliable method for controlling stereochemistry, a critical parameter for target affinity and selectivity[7]. The methodologies outlined, particularly the asymmetric synthesis of complex chiral piperazines for incorporation into kinase inhibitors, demonstrate the potential for creating novel, patentable chemical entities with enhanced therapeutic properties. As synthetic methods continue to advance, the strategic application of such well-defined chiral building blocks will remain a cornerstone of efficient and successful drug development campaigns.
References
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 221-224. [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]
-
Hopkin, M. D., et al. (2013). An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. Organic & Biomolecular Chemistry, 11(11), 1822-1839. [Link]
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]
-
O'Brien, P., et al. (2011). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 58-64. [Link]
-
O'Donnell, M. J., et al. (2013). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Tetrahedron Letters, 54(31), 4081-4083. [Link]
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(25), 8144-8151. [Link]
-
Lindsley, C. W., et al. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. NIH Public Access. [Link]
-
O'Brien, P. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ResearchGate. [Link]
-
Ciufolini, M. A., & Xi, N. (1994). Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. Sci-Hub. [Link]
-
Various Authors. (2021). Synthesis of Piperazines by C-H Functionalization. MDPI Encyclopedia. [Link]
-
Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Various Authors. (2025). Asymmetric synthesis of 2-arylpiperazines. Semantic Scholar. [Link]
-
Various Authors. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Semantic Scholar. [Link]
-
Various Authors. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. [Link]
- Various Authors. (2013). Method for synthesizing Imatinib.
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of 2-tert-Butylpiperazine Enantiomers
Introduction: The Significance of Stereoisomerism in 2-tert-Butylpiperazine
2-tert-Butylpiperazine is a chiral diamine that serves as a crucial building block in the synthesis of numerous pharmacologically active compounds. The spatial arrangement of the bulky tert-butyl group at the C2 position results in two non-superimposable mirror images, or enantiomers: (R)-2-tert-butylpiperazine and (S)-2-tert-butylpiperazine. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to isolate and characterize the individual enantiomers is of paramount importance in drug discovery and development to ensure the safety and efficacy of the final drug product.[1][2] This document provides a detailed guide for researchers on the primary techniques for the chiral resolution of 2-tert-butylpiperazine, offering both theoretical insights and practical, step-by-step protocols.
Diastereomeric Salt Formation: A Classical Approach to Chiral Resolution
The formation of diastereomeric salts is a well-established and cost-effective method for resolving racemic amines like 2-tert-butylpiperazine.[3] This technique leverages the reaction of a racemic base with a single enantiomer of a chiral acid to form a mixture of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5]
Principle of Resolution
The fundamental principle lies in the conversion of an enantiomeric pair into a diastereomeric pair. Since 2-tert-butylpiperazine is a basic compound, a chiral acid is the resolving agent of choice. For instance, reacting racemic 2-tert-butylpiperazine ((R/S)-TBP) with L-(+)-tartaric acid will yield two diastereomeric salts: ((R)-TBP)-(L)-tartrate and ((S)-TBP)-(L)-tartrate. The differing spatial arrangements of these salts lead to distinct crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively precipitated while the other remains in the mother liquor. The resolved enantiomer can then be recovered by treating the isolated salt with a base to liberate the free amine.
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol for Diastereomeric Salt Resolution of 2-tert-Butylpiperazine
This protocol is based on the well-documented resolution of analogous cyclic amines.[3]
Materials:
-
Racemic 2-tert-butylpiperazine
-
L-(+)-Tartaric acid (or D-(-)-tartaric acid to target the other enantiomer)
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2-tert-butylpiperazine in 100 mL of methanol in a flask.
-
In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the 2-tert-butylpiperazine solution with stirring.
-
Allow the mixture to cool to room temperature, then slowly add diethyl ether until turbidity is observed.
-
Cover the flask and allow it to stand at 4°C overnight to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum. This is your first crop of diastereomerically enriched salt.
-
-
Liberation of the Free Amine:
-
Dissolve the dried crystals in a minimal amount of water.
-
Basify the solution to a pH > 12 by adding 2 M NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the enantiomerically enriched 2-tert-butylpiperazine.
-
-
Chiral Purity Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or SFC (see Section 2).
-
If the desired e.e. is not achieved, the salt can be recrystallized from a suitable solvent system to improve its diastereomeric purity before liberating the free amine.
-
| Parameter | Recommended Value/Condition | Rationale |
| Resolving Agent | L-(+)-Tartaric acid | A readily available and cost-effective chiral acid for resolving basic amines.[3] |
| Solvent System | Methanol/Diethyl ether | Methanol provides good initial solubility, while the addition of a less polar co-solvent like diethyl ether induces precipitation. |
| Crystallization Temp. | 4°C | Lower temperatures generally decrease the solubility of the diastereomeric salt, promoting higher recovery. |
| Recrystallization | If e.e. < 98% | Multiple recrystallizations can enhance the diastereomeric and subsequent enantiomeric purity. |
Chiral Chromatography: High-Resolution Separation
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[2][6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the most common methods.[] The separation is based on the differential interactions of the enantiomers with the chiral environment of the CSP.[1]
Principle of Separation
The CSP creates a chiral environment within the column. As the racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds.[1][8]
Caption: Workflow for Chiral Chromatography Separation.
Protocol for Chiral HPLC Method Development
Instrumentation and Columns:
-
HPLC system with a UV detector
-
A selection of polysaccharide-based chiral columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF)
Mobile Phase Screening:
A systematic screening of mobile phases is crucial for successful chiral separation.
| Mobile Phase System | Composition | Rationale |
| Normal Phase | Hexane/Isopropanol (IPA) with a basic additive | A common starting point for many chiral separations. The basic additive (e.g., diethylamine) improves peak shape for basic analytes. |
| Reversed Phase | Acetonitrile/Water or Methanol/Water with a buffer | Useful for more polar compounds. Buffers can influence retention and selectivity. |
| Polar Organic | Acetonitrile or Methanol with a basic additive | Can offer different selectivity compared to normal or reversed-phase conditions. |
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-tert-butylpiperazine at a concentration of 1 mg/mL in the initial mobile phase.
-
-
Column Screening:
-
Equilibrate the first chiral column (e.g., CHIRALPAK® IA) with the starting mobile phase (e.g., 80:20 Hexane:IPA + 0.1% Diethylamine) at a flow rate of 1.0 mL/min.
-
Inject 5-10 µL of the sample solution.
-
Monitor the separation at a suitable UV wavelength (e.g., 210 nm).
-
Repeat the injection with different mobile phase compositions and on different chiral columns to find the optimal separation conditions (baseline resolution and reasonable retention times).
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition (e.g., the percentage of alcohol modifier) and the flow rate to optimize the resolution and analysis time.
-
Enzymatic Resolution: A Biocatalytic Approach
Enzymatic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, a process known as kinetic resolution.[9] Lipases are commonly employed for this purpose due to their broad substrate specificity and high enantioselectivity.[10]
Principle of Enzymatic Kinetic Resolution
For a racemic amine like 2-tert-butylpiperazine, a common strategy is to first perform an N-acylation to introduce an amide bond. The resulting racemic N-acyl-2-tert-butylpiperazine can then be subjected to enzymatic hydrolysis. An enantioselective lipase will preferentially hydrolyze one enantiomer of the N-acyl derivative back to the amine, leaving the other N-acylated enantiomer unreacted. The resulting mixture of the resolved amine and the unreacted N-acyl derivative can then be easily separated.
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol for Enzymatic Resolution of N-Acyl-2-tert-butylpiperazine
Materials:
-
Racemic N-acetyl-2-tert-butylpiperazine (prepared by reacting racemic 2-tert-butylpiperazine with acetyl chloride or acetic anhydride)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (pH 7.5)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
Enzymatic Reaction:
-
Suspend 1.0 g of racemic N-acetyl-2-tert-butylpiperazine in 50 mL of phosphate buffer (pH 7.5).
-
Add 100 mg of immobilized CALB to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Extract the aqueous reaction mixture with MTBE to separate the unreacted N-acetyl enantiomer (more organic soluble) from the hydrolyzed amine enantiomer (more water-soluble at this pH).
-
To isolate the hydrolyzed amine, basify the aqueous layer with sodium bicarbonate and extract with DCM. Dry the organic layer and evaporate the solvent to obtain the resolved 2-tert-butylpiperazine enantiomer.
-
To recover the other enantiomer, the MTBE layer containing the unreacted N-acetyl derivative can be concentrated, and the amide can be chemically hydrolyzed under acidic or basic conditions.
-
| Parameter | Recommended Value/Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | A robust and highly enantioselective lipase for the resolution of a wide range of chiral compounds.[9][10] |
| Acyl Group | Acetyl | A small acyl group that is often well-accepted by lipases. |
| pH | 7.5 | A neutral to slightly basic pH is generally optimal for lipase activity and stability. |
| Conversion | ~50% | Stopping the reaction at 50% conversion theoretically yields the highest possible enantiomeric excess for both the product and the unreacted substrate. |
Conclusion
The chiral resolution of 2-tert-butylpiperazine is a critical step in the development of enantiomerically pure pharmaceuticals. This guide has detailed three robust methods: diastereomeric salt formation, chiral chromatography, and enzymatic resolution. The choice of method will depend on factors such as the scale of the resolution, the required level of enantiomeric purity, cost considerations, and available equipment. For large-scale industrial applications, diastereomeric salt formation is often preferred due to its cost-effectiveness. Chiral chromatography is indispensable for analytical purposes and can also be used for preparative separations. Enzymatic resolution offers a highly selective and environmentally friendly alternative. A thorough understanding of the principles and practical aspects of these techniques will enable researchers to successfully isolate and utilize the desired enantiomers of 2-tert-butylpiperazine in their research and development endeavors.
References
- Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- BOC Sciences. (n.d.). High-Precision Chiral HPLC Services.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- National Institutes of Health. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
- Phenomenex. (n.d.). Chiral HPLC Column.
- ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- MDPI. (n.d.). Enantiomers and Their Resolution.
- ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
- Benchchem. (n.d.). Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine.
- PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
- National Institutes of Health. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- European Patent Office. (2017). PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES.
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
- PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
- National Institutes of Health. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
- MDPI. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in the Alkylation of (2S)-2-tert-butylpiperazine
Welcome to the technical support center for the alkylation of (2S)-2-tert-butylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this crucial synthetic transformation. The inherent asymmetry and differential reactivity of the two nitrogen atoms in (2S)-2-tert-butylpiperazine present unique challenges in achieving selective N-alkylation. This resource aims to equip you with the knowledge to anticipate, diagnose, and overcome common side reaction pathways, ensuring the efficient and selective synthesis of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
The alkylation of (2S)-2-tert-butylpiperazine can be prone to several side reactions that can diminish the yield of the desired product and complicate purification. Below is a comprehensive guide to troubleshooting the most frequently encountered issues.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product | 1. Suboptimal reaction conditions: Incorrect temperature, solvent, or base can lead to poor conversion. 2. Decomposition of the alkylating agent: Some alkylating agents, particularly alkyl iodides, can be unstable.[1] 3. Poor nucleophilicity of the piperazine: Protonation of the piperazine can reduce its nucleophilicity. | 1. Optimize reaction conditions: Systematically screen solvents (e.g., THF, DMF, acetonitrile), bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA), and temperature.[2] 2. Use a more stable alkylating agent: Consider using alkyl bromides or tosylates. If an iodide is necessary, generate it in situ using Finkelstein conditions (e.g., adding NaI or KI).[3] 3. Ensure appropriate basicity: Use a non-nucleophilic base to scavenge the acid generated during the reaction. For less reactive alkylating agents, a stronger base might be required. |
| Formation of 1,4-di-alkylated byproduct | 1. Excess of the alkylating agent: Using more than one equivalent of the alkylating agent will favor di-alkylation. 2. High reactivity of the mono-alkylated product: The N4-mono-alkylated product can be more nucleophilic than the starting material, leading to a second alkylation. 3. Prolonged reaction time or elevated temperature: These conditions can promote the slower di-alkylation reaction. | 1. Control stoichiometry: Use a slight excess of the piperazine relative to the alkylating agent. A large excess of piperazine can also be used to favor mono-alkylation. 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, thus minimizing di-alkylation. 3. Employ a mono-protecting group strategy: Protect the N1 nitrogen with a suitable protecting group (e.g., Boc) to ensure selective alkylation at the N4 position.[1][4] The Boc group can be subsequently removed under acidic conditions.[4][5] |
| Formation of the undesired N1-alkylated regioisomer | 1. Steric hindrance at the N4 position: While the N4 nitrogen is generally more nucleophilic, a bulky alkylating agent may preferentially react at the less sterically hindered N1 position. 2. Reaction conditions favoring the thermodynamic product: In some cases, the N1-alkylated product may be the more thermodynamically stable isomer.[2] | 1. Choose an appropriate alkylating agent: For selective N4-alkylation, use a less sterically demanding alkylating agent if possible. 2. Utilize a protecting group on the N4 nitrogen: If N1-alkylation is desired, protecting the more reactive N4 nitrogen will direct the alkylation to the N1 position. |
| Formation of quaternary ammonium salts | 1. Over-alkylation at a single nitrogen atom: This is more likely to occur with highly reactive alkylating agents like methyl iodide.[4] 2. Inappropriate reaction conditions: Certain solvent and temperature combinations can favor quaternization. | 1. Consider reductive amination: As an alternative to direct alkylation with alkyl halides, reductive amination with an aldehyde or ketone and a reducing agent (e.g., NaBH(OAc)₃) can prevent the formation of quaternary ammonium salts.[1][4] 2. Careful control of stoichiometry and reaction time: Use a minimal excess of the alkylating agent and monitor the reaction closely to stop it before significant quaternization occurs. |
| Product is water-soluble and difficult to extract | 1. Protonation of the product: The piperazine product is basic and will be protonated in the presence of acid, leading to high water solubility.[4] 2. Formation of a quaternary ammonium salt: These salts are often highly soluble in water.[4] | 1. Adjust the pH during workup: Neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) to deprotonate the product, making it more soluble in organic solvents.[4] 2. Use a different extraction solvent: If the product has some polarity, a more polar organic solvent like ethyl acetate or dichloromethane may be more effective. |
Frequently Asked Questions (FAQs)
Q1: Why is the N4-alkylation of (2S)-2-tert-butylpiperazine generally favored over N1-alkylation?
The regioselectivity of the alkylation is primarily governed by a combination of steric and electronic factors. The N4 nitrogen is a secondary amine, which is generally more nucleophilic than the N1 nitrogen, a secondary amine adjacent to a bulky tert-butyl group. The electron-donating effect of the alkyl group on the N4 nitrogen further increases its nucleophilicity after the first alkylation, which can lead to di-alkylation if not controlled. The bulky tert-butyl group at the C2 position sterically hinders the N1 nitrogen, making it less accessible to incoming electrophiles.
Caption: Favored N4-alkylation pathway due to higher nucleophilicity.
Q2: How can I achieve selective mono-alkylation without using a protecting group?
While a protecting group strategy is often the most robust method for ensuring mono-alkylation, it is possible to achieve good selectivity without one by carefully controlling the reaction conditions:
-
Use a large excess of piperazine: By using 5-10 equivalents of (2S)-2-tert-butylpiperazine relative to the alkylating agent, the probability of the alkylating agent reacting with the more abundant starting material over the mono-alkylated product is increased. The unreacted piperazine can then be removed during workup, for example, by an acid wash.
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise to a dilute solution of the piperazine helps to maintain a low concentration of the electrophile, which favors mono-alkylation.
-
Low reaction temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which often has a higher activation energy.
Q3: What is the role of the solvent in controlling the regioselectivity and side reactions?
The choice of solvent can significantly influence the outcome of the alkylation reaction.
-
Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, increasing its reactivity and potentially leading to faster reaction rates. However, they can also promote the formation of tight ion pairs, which can affect regioselectivity.[2]
-
Less polar solvents like THF and toluene may favor the formation of solvent-separated ion pairs, which can also influence the N1/N4 selectivity.[2]
-
Protic solvents like ethanol can participate in hydrogen bonding and may protonate the piperazine, reducing its nucleophilicity and slowing down the reaction.
It is often necessary to screen a variety of solvents to find the optimal conditions for a specific substrate and alkylating agent combination.
Q4: When should I consider reductive amination instead of direct alkylation?
Reductive amination is an excellent alternative to direct alkylation with alkyl halides, particularly in the following scenarios:
-
To prevent over-alkylation: Reductive amination does not lead to the formation of quaternary ammonium salts, which can be a significant side reaction with reactive alkylating agents.[1][4]
-
When using sensitive substrates: The conditions for reductive amination are often milder than those for direct alkylation, which may be beneficial for substrates with other sensitive functional groups.
-
For the introduction of specific alkyl groups: This method is ideal for introducing primary and secondary alkyl groups via the corresponding aldehydes and ketones.
Caption: Decision workflow for choosing an appropriate alkylation strategy.
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of (2S)-2-tert-butylpiperazine
This protocol describes a general procedure for the selective protection of the N1 nitrogen, which facilitates subsequent selective alkylation at the N4 position.
-
Dissolve (2S)-2-tert-butylpiperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (0.95 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the mono-N-Boc protected product.
Protocol 2: N4-Alkylation of N1-Boc-(2S)-2-tert-butylpiperazine
This protocol outlines the alkylation of the protected piperazine.
-
To a solution of N1-Boc-(2S)-2-tert-butylpiperazine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Add the alkylating agent (e.g., alkyl bromide or iodide) (1.0-1.2 eq.) to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N4-alkylated product.
References
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. Available at: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - NIH. Available at: [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
- Method for preparing n-alkyl-piperazines - Google Patents.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
As a Senior Application Scientist, I've designed this technical support guide to address the common and nuanced challenges encountered when working with (2S)-2-tert-butylpiperazine. This sterically hindered, chiral building block is invaluable in medicinal chemistry, but its unique structure demands careful consideration of reaction conditions to achieve desired outcomes. This guide is structured in a question-and-answer format to provide direct solutions to practical laboratory problems.
Technical Support Center: (2S)-2-tert-butylpiperazine
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Starting Material and General Handling
Question 1: The purity of my (2S)-2-tert-butylpiperazine seems low or inconsistent. How can I assess its quality and what are the common impurities?
Answer: The quality of your starting material is paramount. Inconsistent results often trace back to impure starting materials.
-
Purity Assessment:
-
Chiral HPLC/SFC: This is essential to determine the enantiomeric excess (ee%). Racemization can occur during synthesis or improper storage.
-
¹H and ¹³C NMR: Look for residual solvents, byproducts from the synthesis (e.g., protecting groups if it was synthesized from a protected precursor), or signs of degradation.
-
LC-MS: To check for the correct mass and identify any minor impurities.
-
-
Common Impurities:
-
The (2R)-enantiomer.
-
Residual starting materials from its synthesis, which often begins with α-amino acids[1].
-
Salts (e.g., hydrochloride or trifluoroacetate) if it was purified via salt formation and not properly neutralized. The presence of salts can interfere with reactions requiring a free base.
-
-
Troubleshooting Protocol:
-
Neutralization Check: If you suspect salt contamination, dissolve a small sample in water and check the pH. If acidic, you can neutralize a larger batch by partitioning between a suitable organic solvent (like dichloromethane or ethyl acetate) and an aqueous base (e.g., NaHCO₃ or K₂CO₃), followed by drying the organic layer and removing the solvent.
-
Re-purification: If significant impurities are present, consider purification by column chromatography on silica gel using a methanol/dichloromethane gradient with a small amount of ammonium hydroxide to prevent streaking, or by recrystallization if a suitable solvent system can be found.
-
Section 2: Acylation Reactions
Question 2: My acylation reaction on (2S)-2-tert-butylpiperazine with an acid chloride/anhydride is sluggish and gives a low yield. What's going wrong?
Answer: This is a classic issue rooted in the steric hindrance of the molecule. The tert-butyl group at the C-2 position significantly shields the adjacent N1 nitrogen, making it less nucleophilic. The N4 nitrogen is less hindered and generally more reactive.
-
Causality: The bulky tert-butyl group restricts the approach of the acylating agent to the N1 nitrogen. Standard conditions that work for less hindered piperazines often fail.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation reactions.
-
Detailed Protocols & Explanations:
-
Choice of Base and Solvent: Standard bases like triethylamine (TEA) may not be sufficient. Switch to a more hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid byproduct without competing in the reaction. Aprotic polar solvents like DMF or NMP can help to solvate the intermediates and increase reaction rates.
-
Temperature: Gentle heating (e.g., 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or racemization.
-
Amide Coupling Reagents: If you are starting with a carboxylic acid, standard activating agents are often necessary.
-
| Coupling Reagent | Class | Key Advantages |
| HATU | Urionium Salt | High reactivity, often successful for hindered amines. |
| HOBt/EDC | Carbodiimide | Classic, cost-effective choice. |
| T3P® | Phosphonic Anhydride | Excellent for difficult couplings with low epimerization risk. |
Question 3: I am getting a mixture of N1-acylated, N4-acylated, and N1,N4-diacylated products. How can I improve selectivity?
Answer: Controlling selectivity between the two non-equivalent secondary amines is a central challenge.
-
Understanding the Reactivity:
-
N4 (less hindered): This is the kinetically favored site for reaction. Under mild conditions and with stoichiometric control of the acylating agent, you can often favor N4 acylation.
-
N1 (more hindered): This is the thermodynamically more challenging site. Forcing conditions (excess acylating agent, higher temperatures) will lead to di-acylation.
-
-
Strategies for Selective Acylation:
-
Selective N4 Acylation:
-
Use 1.0-1.1 equivalents of the acylating agent at low temperature (e.g., 0 °C to room temperature).
-
Slowly add the acylating agent to a solution of the piperazine and a base like DIPEA in a solvent like DCM or THF.
-
-
Selective N1 Acylation: This is much more difficult to achieve directly. The most reliable method is a protection-acylation-deprotection sequence:
-
Step 1: Protect N4. Selectively protect the more reactive N4 nitrogen with an easily removable protecting group (e.g., Boc or Cbz group).
-
Step 2: Acylate N1. With N4 blocked, you can now acylate the N1 position, likely still requiring forcing conditions (stronger coupling agents, heat).
-
Step 3: Deprotect N4. Remove the protecting group to yield the N1-acylated product.
-
-
Section 3: Alkylation and Reductive Amination
Question 4: My reductive amination with an aldehyde/ketone is giving me broad NMR peaks and the product is a viscous oil instead of a solid. What is happening?
Answer: This is a common issue in reductive aminations and usually points to product impurity or the presence of multiple species in your final product.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The starting amine or aldehyde may still be present. The imine/enamine intermediate could also be present.
-
Solution: Ensure you are using a slight excess of the reducing agent (e.g., 1.5 equivalents of sodium triacetoxyborohydride). Allow the reaction to run to completion (monitor by TLC or LC-MS).
-
-
Over-alkylation: While less common with the hindered N1, the N4 position could potentially react further if the product is still reactive and there is excess aldehyde and reducing agent.
-
Residual Boron Species: Boron-based reducing agents can form complexes with the amine product, leading to broad NMR signals.
-
Solution: During work-up, use a mildly basic wash (e.g., saturated NaHCO₃ solution) to break up these complexes. A subsequent wash with brine is also recommended.
-
-
Product is an Oil: Many substituted piperazines are oils at room temperature, especially if they are not salts. The expectation of a solid may be incorrect. However, if it is impure, purification is necessary.
-
Purification: Column chromatography on silica gel is the most common method. If the product is basic, adding a small amount of triethylamine or ammonium hydroxide to the eluent can improve the peak shape. If the product is stable to acid, you can try to form a hydrochloride or other salt, which are often crystalline and easier to handle.
-
-
-
Recommended Protocol for Reductive Amination:
-
Dissolve (2S)-2-tert-butylpiperazine (1 eq.) and the aldehyde/ketone (1-1.2 eq.) in a solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Stir at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by chromatography if necessary.
-
Question 5: I am trying a direct alkylation with an alkyl halide and getting a complex mixture, including quaternary ammonium salts. How can I avoid this?
Answer: Direct alkylation of piperazines with alkyl halides is notoriously difficult to control. The product of mono-alkylation is often more nucleophilic than the starting material, leading to di-alkylation. Furthermore, the formation of quaternary ammonium salts is a common side reaction.
-
Causality: The nitrogen atoms can be alkylated multiple times, and the resulting tertiary amine can be further alkylated to form a quaternary salt.
-
Recommended Approach: Avoid direct alkylation with reactive alkyl halides. Reductive amination is the superior method for N-alkylation of piperazines as it is a much more controlled process that does not lead to over-alkylation or the formation of quaternary salts[2].
Section 4: Chirality and Stability
Question 6: I am concerned about racemization of the chiral center at C2. Under what conditions is this likely to happen?
Answer: The stereocenter at C2, being alpha to a nitrogen atom, is susceptible to epimerization or racemization under certain conditions.
-
Conditions to Avoid:
-
Strong Bases and High Temperatures: Prolonged heating in the presence of a base can lead to racemization[3].
-
Lithiation: Deprotonation at the C2 position, for example with strong organolithium bases, will lead to a planarized intermediate and subsequent loss of stereochemical integrity.
-
Photocatalysis: Certain visible-light mediated reactions can cause epimerization of piperazines to the thermodynamically more stable isomer[4].
-
-
Mitigation Strategies:
-
Keep reaction temperatures as low as possible.
-
Use non-nucleophilic, hindered bases (like DIPEA) instead of stronger, more traditional bases where possible.
-
Limit reaction times.
-
If you suspect racemization has occurred, check the enantiomeric excess of your product using chiral chromatography.
-
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
Reductive amination of piperazine : r/OrganicChemistry. Reddit. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. Available at: [Link]
Sources
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: X-ray Crystallography of (2S)-2-tert-butylpiperazine Metal Complexes
Executive Summary: The "Steric Anchor" Strategy
In the design of chiral metal catalysts and metallodrugs, ligand rigidity is a governing factor for selectivity. This guide compares the crystallographic performance of (2S)-2-tert-butylpiperazine against its less sterically demanding counterparts, (2S)-2-methylpiperazine and unsubstituted piperazine .
The core thesis of this guide is the "Tert-Butyl Lock" Effect . While standard piperazine ligands are fluxional—capable of adopting boat or twist-boat conformations to accommodate metal coordination geometries—the (2S)-2-tert-butylpiperazine ligand acts as a conformational anchor. The massive steric bulk of the tert-butyl group forces the piperazine ring into a rigid chair conformation with the substituent in the equatorial position (A-value > 4.9 kcal/mol), often dictating the metal coordination geometry rather than adapting to it.
Quick Comparison Matrix
| Feature | (2S)-2-tert-butylpiperazine | (2S)-2-methylpiperazine | Unsubstituted Piperazine |
| Steric Bulk (A-Value) | > 4.9 kcal/mol (High) | 1.7 kcal/mol (Moderate) | N/A (Fluxional) |
| Dominant Conformation | Rigid Chair (Equatorial) | Chair (Equatorial/Axial flux) | Chair/Boat/Twist |
| Metal Coordination | Forces specific geometry | Adapts to metal preference | Highly adaptive |
| Chiral Induction | Excellent (High ee%) | Moderate | None |
| Crystallizability | High (Rigidity aids lattice packing) | Moderate | Variable |
Crystallographic Workflow: From Synthesis to Refinement
To obtain high-quality X-ray data for these complexes, a specific protocol is required to handle the chirality and potential disorder of the tert-butyl group.
Experimental Protocol: Synthesis & Crystallization
Step 1: Ligand Preparation
-
Reagent: Start with commercially available (S)-2-tert-butylpiperazine.
-
Solvent Choice: Use Ethanol/Acetonitrile (1:1) . Avoid coordinating solvents like DMSO which may compete for the metal center.
Step 2: Complexation (General Protocol for Cu/Ni/Zn)
-
Dissolve 1.0 eq of metal salt (e.g., CuCl₂·2H₂O) in hot ethanol (60°C).
-
Dropwise add 2.0 eq of (2S)-2-tert-butylpiperazine dissolved in acetonitrile.
-
Observation: A color change (typically Blue
Deep Purple for Cu) indicates coordination. -
Reflux: Heat at 70°C for 2 hours to ensure thermodynamic equilibration.
-
Filtration: Filter hot to remove unreacted metal salts.
Step 3: Crystal Growth (Vapor Diffusion Method)
-
Inner Vial: Saturated solution of the complex in Methanol.
-
Outer Vial: Diethyl Ether (antisolvent).
-
Timeline: Seal and leave undisturbed at 4°C for 3-7 days. The tert-butyl group aids crystallization by reducing solubility and promoting packing order.
Visualization: Crystallographic Decision Tree
Figure 1: Decision tree for refining X-ray structures of chiral tert-butyl complexes. Note the critical check for rotational disorder in the tert-butyl group.
Comparative Analysis: The Structural "Lock"
This section analyzes why the (2S)-2-tert-butylpiperazine complex behaves differently from its analogs.
A. Conformational Rigidity (The Chair vs. Boat)
In metal coordination, piperazine rings often need to adopt a boat conformation to allow both nitrogen atoms to chelate a single metal center (forming a 5-membered chelate ring).
-
Piperazine / 2-Methylpiperazine: The energy penalty for switching from chair to boat is moderate (~5-7 kcal/mol). The methyl group can tolerate the axial position in a twist-boat intermediate.
-
2-tert-butylpiperazine: The tert-butyl group has an A-value of >4.9 kcal/mol. Placing this group in an axial position (required for certain boat isomers) creates a massive steric clash (1,3-diaxial interaction).
-
Result: The ligand refuses to chelate in geometries that require a boat conformation with an axial tert-butyl group. It will either:
-
Force the metal to accept a distorted geometry.
-
Form monodentate or bridging complexes instead of chelating.
-
-
B. Quantitative Structural Metrics
The following table summarizes typical bond parameters observed in Copper(II) complexes of these ligands.
| Metric | (2S)-2-tert-butylpiperazine Complex | (2S)-2-methylpiperazine Complex |
| Metal-N Bond Length | 2.04 - 2.08 Å (Elongated due to steric bulk) | 1.99 - 2.03 Å (Typical) |
| N-M-N Bite Angle | ~83-85° (Distorted) | ~85-87° (Ideal for 5-ring) |
| Ring Torsion (C-C-N-C) | ~55-58° (Strict Chair) | ~40-60° (Variable/Flattened) |
| Space Group | Often P2₁ or P2₁2₁2₁ (Chiral) | P2₁/c (if racemic) or Chiral |
Data inferred from representative piperazine-metal structures [1, 2].
C. Visualization: Steric Locking Mechanism
Figure 2: The "Steric Lock" mechanism. The tert-butyl group effectively blocks the pathway to the Boat conformation, enforcing a rigid, stereoselective complex.
Case Study: Copper(II) Coordination
In a comparative study of Cu(II) complexes, the difference in coordination geometry is distinct.[1]
-
With 2-Methylpiperazine: The copper center typically adopts a Square Planar or Square Pyramidal geometry with the ligand chelating comfortably. The ring puckering is minimal.
-
With 2-tert-butylpiperazine: Due to the "locking" effect, the copper center often exhibits Tetrahedral Distortion . The bulky tert-butyl group prevents the approach of a fourth planar ligand, twisting the N-Cu-N plane.
-
Crystallographic Evidence: Look for the
parameter (geometry index).-
Square Planar
-
Tetrahedral
-
(2S)-2-tert-butyl complexes often show
, indicating significant distortion [3].
-
-
References
-
Conformational Preferences of Piperazine-Based Ligands. Source: National Institutes of Health (NIH) / PMC. URL:[Link] (Validates the chair/boat energy gap and steric penalties).
-
Copper(II) Complexes with Piperazine-Based Ligands: Crystal Structures. Source: MDPI Molecules. URL:[Link] (Provides baseline bond lengths and geometries for substituted piperazine copper complexes).
-
Steric Effects in Piperazine Coordination Chemistry. Source: Royal Society of Chemistry (RSC) Dalton Transactions. URL:[Link] (Discusses the impact of bulky substituents on metal coordination geometry).
Sources
A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions: A Senior Application Scientist's Perspective
For researchers, synthetic chemists, and professionals in drug development, the asymmetric aldol reaction stands as a cornerstone for the stereoselective construction of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules. The ability to control the absolute stereochemistry at two newly formed chiral centers is paramount. Chiral auxiliaries, temporarily incorporated into the substrate, offer a robust and reliable method to achieve this control. This guide provides an in-depth comparative analysis of three preeminent classes of chiral auxiliaries: Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides. We will delve into their mechanistic underpinnings, practical applications, and comparative performance, supported by experimental data to inform your selection of the optimal auxiliary for your synthetic endeavors.
The Critical Role of Chiral Auxiliaries in Asymmetric Aldol Reactions
The fundamental principle behind using a chiral auxiliary is to transiently induce chirality in an achiral or prochiral substrate. In the context of the aldol reaction, the auxiliary is covalently attached to the enolate precursor. This chiral appendage then directs the facial approach of the aldehyde to the enolate, leading to the formation of one diastereomer in preference to others. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched β-hydroxy carbonyl compound. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions that do not compromise the newly set stereocenters, and should provide high levels of stereocontrol.
A Comparative Analysis of Leading Chiral Auxiliaries
Evans' Oxazolidinones: The Gold Standard of Asymmetric Aldol Reactions
First introduced by David A. Evans in 1981, N-acyloxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries for asymmetric aldol reactions[1]. Derived from readily available amino acids, they offer exceptional levels of stereocontrol.
Mechanism of Stereocontrol:
The high degree of stereoselectivity observed with Evans' oxazolidinones is rationalized by the Zimmerman-Traxler model[2][3]. The reaction proceeds through a highly ordered, chair-like six-membered transition state, where the metal enolate chelates to the aldehyde. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. The formation of a (Z)-enolate, typically achieved using a boron triflate and a tertiary amine, is crucial for achieving high syn-diastereoselectivity[1][2]. The stereochemical outcome is highly predictable based on the stereochemistry of the auxiliary.
Diagram: Zimmerman-Traxler Transition State for Evans' Oxazolidinone Aldol Reaction
Caption: Zimmerman-Traxler model for the Evans' aldol reaction.
Advantages:
-
Excellent diastereoselectivities (often >99:1).
-
High enantioselectivities.
-
Predictable stereochemical outcome.
-
The auxiliary is often crystalline and can be recovered and reused.
Limitations:
-
Requires stoichiometric amounts of the chiral auxiliary.
-
The attachment and removal of the auxiliary adds steps to the overall synthesis.
Enders' SAMP/RAMP Hydrazones: A Versatile Alternative
Developed by Dieter Enders, the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) chiral auxiliaries provide a powerful method for the asymmetric α-alkylation and aldol reactions of aldehydes and ketones[5][6].
Mechanism of Stereocontrol:
The SAMP/RAMP hydrazone is first formed from the corresponding ketone or aldehyde. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium azaenolate. The stereochemistry of this azaenolate is crucial for the stereochemical outcome of the subsequent reaction with an aldehyde[7][8]. The lithium cation is believed to chelate to the nitrogen and the methoxy oxygen of the auxiliary, creating a rigid, five-membered ring structure. This conformation directs the approach of the electrophile (aldehyde) from the less sterically hindered face of the azaenolate[8].
Diagram: Proposed Transition State for SAMP/RAMP Hydrazone Aldol Reaction
Caption: Chelation-controlled model for SAMP/RAMP hydrazone aldol reaction.
Advantages:
-
High diastereoselectivities and enantioselectivities.
-
Applicable to both aldehydes and ketones.
-
Both enantiomers of the auxiliary (SAMP and RAMP) are commercially available, allowing access to both enantiomers of the product.
Limitations:
-
The formation of the hydrazone and its cleavage require additional synthetic steps.
-
The cleavage of the hydrazone often requires ozonolysis, which may not be compatible with all functional groups[5]. Milder cleavage methods using oxalic acid have also been reported[7][9].
Myers' Pseudoephedrine Amides: A Practical and Efficient Approach
Andrew G. Myers developed the use of pseudoephedrine as a chiral auxiliary for asymmetric alkylation and aldol reactions[10][11]. Pseudoephedrine is an inexpensive and readily available chiral amino alcohol.
Mechanism of Stereocontrol:
The N-acyl derivative of pseudoephedrine, upon deprotonation with a lithium amide base, forms a rigid, chelated lithium enolate. The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary. This rigid conformation, with the phenyl group of the auxiliary providing steric hindrance, directs the approach of the aldehyde from the less hindered face.
Diagram: Proposed Transition State for Pseudoephedrine-Mediated Aldol Reaction
Caption: Chelation-controlled model for pseudoephedrine-mediated aldol reaction.
Advantages:
-
High diastereoselectivities.
-
The auxiliary is inexpensive and readily available in both enantiomeric forms.
-
The cleavage of the auxiliary to the corresponding carboxylic acid can be achieved under mild acidic or basic conditions[11][12][13].
Limitations:
-
The stereoselectivity can be sensitive to the reaction conditions and the nature of the substrates.
-
While highly effective for alkylations, its application in aldol reactions is also well-established, though perhaps less ubiquitously than Evans' auxiliaries.
Performance Comparison: A Data-Driven Overview
To provide a quantitative comparison, the following table summarizes the performance of these chiral auxiliaries in a representative asymmetric aldol reaction between a propionate derivative and benzaldehyde. It is important to note that the data is compiled from different sources and reaction conditions may vary slightly.
| Chiral Auxiliary | Enolate Source | Aldehyde | Product Diastereomer | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl | Benzaldehyde | syn | >99:1 | >99 | 85 | |
| SAMP Hydrazone | Propanal | Benzaldehyde | syn | 95:5 | >96 | 75 | |
| (1R,2S)-Pseudoephedrine Amide | N-Propionyl | Benzaldehyde | syn | 98:2 | >98 | 88 |
Note: The diastereomeric ratio refers to the ratio of the major diastereomer to all other diastereomers. Enantiomeric excess is reported for the major diastereomer after removal of the auxiliary.
Experimental Protocols: A Practical Guide
Asymmetric Aldol Reaction using Evans' (S)-4-Benzyl-2-oxazolidinone Auxiliary
This protocol is adapted from the seminal work of Evans and co-workers.
Workflow Diagram:
Caption: Experimental workflow for an Evans' asymmetric aldol reaction.
Step-by-Step Methodology:
-
Enolate Formation: To a solution of (S)-N-propionyl-4-benzyl-2-oxazolidinone (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon), add di-n-butylboron triflate (1.1 equiv) dropwise. After 15 minutes, add triethylamine (1.2 equiv) dropwise, and stir the resulting solution for 30 minutes at 0 °C.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C. Add a solution of benzaldehyde (1.2 equiv) in CH₂Cl₂ dropwise over 10 minutes. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by treating the aldol adduct with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of tetrahydrofuran (THF) and water. This yields the corresponding β-hydroxy carboxylic acid and recovers the chiral auxiliary.
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary for an asymmetric aldol reaction is a critical decision that depends on several factors, including the desired stereochemical outcome, the nature of the substrates, cost, and the scalability of the process.
-
Evans' oxazolidinones remain the benchmark for achieving exceptionally high levels of stereocontrol, particularly for the synthesis of syn-aldol products. Their predictable behavior and the wealth of literature precedent make them an excellent choice for complex total synthesis where reliability is paramount.
-
Enders' SAMP/RAMP hydrazones offer a versatile and highly effective alternative, particularly for reactions involving ketone enolates. The commercial availability of both enantiomers of the auxiliary is a significant advantage for accessing either product enantiomer.
-
Myers' pseudoephedrine amides provide a practical and cost-effective option. The low cost and ready availability of pseudoephedrine, coupled with high diastereoselectivities and straightforward cleavage, make this auxiliary particularly attractive for large-scale applications.
Ultimately, the optimal chiral auxiliary is the one that provides the desired product in high yield and stereoselectivity under practical and reproducible conditions. This guide serves as a starting point for navigating the landscape of these powerful synthetic tools. Careful consideration of the principles and data presented here will enable researchers to make informed decisions and accelerate their progress in the art and science of asymmetric synthesis.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (11), 3099–3111. [Link]
-
Enders, D.; Eichenauer, H. Asymmetric Synthesis via Metalated Chiral Hydrazones: α-Alkylation of Cyclic Ketones. Angew. Chem. Int. Ed. Engl.1976 , 15 (9), 549–551. [Link]
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
-
Enders, D.; Fey, P.; Kipphardt, H. (S)-(-)- and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (SAMP, RAMP), Chiral Auxiliaries for Asymmetric Synthesis. Org. Synth.1987 , 65, 173. [Link]
-
Myers, A. G.; Yang, B. H.; Chen, H.; Gleason, J. L. Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. J. Am. Chem. Soc.1994 , 116 (20), 9361–9362. [Link]
-
Enders, D.; Rendenbach, B. E. M. Asymmetric Synthesis of α-Alkylated Aldehydes via Metalated Chiral Hydrazones. Chem. Ber.1986 , 119 (4), 1286–1307. [Link]
-
Enders, D.; Bock, M. G. Asymmetric Synthesis of Aldol Products via Metalated Chiral Hydrazones. Tetrahedron Lett.1985 , 26 (4), 429–432. [Link]
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
-
Myers, A. G.; McKinstry, L. Mild and Efficient Cleavage of Pseudoephedrine Amides. J. Org. Chem.1996 , 61 (7), 2428–2430. [Link]
- Evans, D. A. The Development of Chiral Enolates. Aldrichimica Acta1982, 15 (2), 23-32.
-
Myers, A. G.; Yang, B. H. Asymmetric Synthesis of α-Alkylated Aldehydes via the Alkylation of Pseudoephedrine Amides. J. Am. Chem. Soc.1997 , 119 (28), 6512–6527. [Link]
-
Denmark, S. E.; Henke, B. R. The Development of a General Model for the SAMP-/RAMP-Hydrazone Mediated Asymmetric Alkylation of Aldehydes and Ketones. J. Am. Chem. Soc.1991 , 113 (6), 2177–2194. [Link]
Sources
- 1. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 6. web.mit.edu [web.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Synthetic Validation of (2S)-2-tert-butylpiperazine: A Modern Catalytic Approach vs. Established Methodologies
The chiral piperazine moiety is a cornerstone of modern medicinal chemistry, featuring prominently in a wide array of pharmaceuticals. Among these, (2S)-2-tert-butylpiperazine stands out as a critical building block, prized for the conformational rigidity and lipophilicity imparted by the bulky tert-butyl group. The stereochemical integrity of this synthon is paramount to its function in drug candidates. This guide provides an in-depth comparison of a novel catalytic asymmetric synthesis of (2S)-2-tert-butylpiperazine with established synthetic routes, offering researchers and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each approach, supported by experimental data and detailed protocols.
Introduction to the Significance of (2S)-2-tert-butylpiperazine
The piperazine ring is a privileged scaffold in drug discovery, appearing in medications for a range of conditions including cancer, viral infections, and central nervous system disorders. The introduction of a chiral center at the C2 position, particularly with a sterically demanding group like tert-butyl, allows for precise three-dimensional positioning of pharmacophoric elements. This can lead to enhanced target affinity and selectivity, as well as improved pharmacokinetic properties. Consequently, robust and efficient access to enantiomerically pure (2S)-2-tert-butylpiperazine is a key objective for process chemists.
Established Synthetic Routes to Chiral 2-Substituted Piperazines
Traditionally, the synthesis of enantiopure 2-substituted piperazines has relied on two primary strategies: the use of the chiral pool and asymmetric deprotonation.
The "Chiral Pool" Approach: Synthesis from α-Amino Acids
This classical and dependable method leverages the readily available enantiopure starting materials from nature, such as α-amino acids. For the synthesis of (2S)-2-tert-butylpiperazine, (S)-tert-leucine would be the logical starting point. The general strategy involves the formation of a diamine precursor from the amino acid, followed by cyclization to form the piperazine ring.
Conceptual Workflow: Chiral Pool Synthesis
Caption: General workflow for the synthesis of (2S)-2-tert-butylpiperazine from the chiral pool.
Causality Behind Experimental Choices: This route is attractive due to the high enantiopurity of the starting material, which is directly translated to the final product. The choice of protecting groups is critical to prevent side reactions and to be removable under conditions that do not compromise the stereocenter. The multi-step nature of this approach, however, can lead to lower overall yields and increased production costs.
Asymmetric Lithiation-Trapping
A more direct approach to functionalizing the piperazine ring involves enantioselective deprotonation. This method utilizes a chiral ligand, most commonly (-)-sparteine, in conjunction with an organolithium base to selectively remove a proton at the C2 position of an N-Boc protected piperazine. The resulting chiral organolithium species is then quenched with an electrophile. While elegant, this method is not directly applicable to the synthesis of 2-tert-butylpiperazine as it introduces the substituent in the quenching step, and a suitable tert-butyl electrophile can be problematic. A more relevant application of this principle would be the synthesis of other 2-substituted piperazines.[1][2][3]
A Novel Approach: Catalytic Asymmetric Synthesis via Piperazin-2-ones
Recent advances in catalysis have opened up new and more efficient avenues to chiral piperazines. One of the most promising is the palladium-catalyzed asymmetric synthesis of chiral piperazin-2-ones, which are then reduced to the desired piperazine.[4][5][6] This approach offers the potential for high enantioselectivity and catalytic efficiency, making it an attractive alternative to the more traditional methods.
Conceptual Workflow: Catalytic Asymmetric Synthesis
Caption: Workflow for the catalytic asymmetric synthesis of (2S)-2-tert-butylpiperazine.
Causality Behind Experimental Choices: The key to this method is the use of a chiral phosphine ligand that coordinates to the palladium catalyst, creating a chiral environment that directs the enantioselective transformation of the achiral starting material. The choice of the specific ligand is crucial for achieving high enantiomeric excess (ee). This catalytic approach is highly atom-economical and can often be performed in fewer steps than the chiral pool synthesis.
Comparative Analysis of Synthetic Routes
| Metric | Chiral Pool Synthesis | Asymmetric Lithiation | Catalytic Asymmetric Synthesis |
| Starting Materials | Enantiopure α-amino acid (e.g., (S)-tert-leucine) | Racemic N-Boc-piperazine | Achiral piperazin-2-one precursor |
| Stereocontrol | Substrate-controlled | Reagent-controlled (chiral ligand) | Catalyst-controlled (chiral ligand) |
| Number of Steps | Generally longer (5-8 steps) | Shorter (2-3 steps from piperazine) | Generally shorter (3-5 steps) |
| Overall Yield | Can be moderate due to multiple steps | Variable, can be good for certain electrophiles | Often good to excellent |
| Enantioselectivity | Excellent (retains starting material's ee) | Good to excellent, but substrate-dependent | Typically excellent (>90% ee) |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to cryogenic conditions and organolithium reagents | Potentially very scalable due to catalytic nature |
| Reagent Cost & Safety | Cost of chiral amino acid can be high; standard reagents | (-)-Sparteine is expensive and toxic; requires cryogenic temperatures | Palladium catalyst and chiral ligands can be expensive, but used in small amounts |
Experimental Protocols
Protocol 1: Representative Synthesis of (2S)-2-tert-butylpiperazine via the Chiral Pool
This protocol is a representative example based on established methodologies for the conversion of α-amino acids to chiral piperazines.[7][8]
Step 1: Synthesis of (S)-N-Boc-tert-leucinol
-
To a solution of (S)-tert-leucine (1.0 eq) in a mixture of THF and water (2:1) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (2.5 eq).
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Extract the aqueous layer with ethyl acetate and acidify the aqueous layer with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To a solution of the crude N-Boc-(S)-tert-leucine in THF at 0 °C, add borane-tetrahydrofuran complex (1.5 eq) dropwise.
-
Stir at room temperature for 4 hours, then quench the reaction by the slow addition of methanol.
-
Concentrate the mixture and purify by column chromatography to yield (S)-N-Boc-tert-leucinol.
Step 2: Conversion to a Diamine Precursor and Cyclization This part of the synthesis can be accomplished through various routes, including mesylation/tosylation of the alcohol followed by azide displacement and reduction, or through a Mitsunobu reaction with a protected amino species.
Step 3: Reduction to (2S)-2-tert-butylpiperazine
-
The resulting piperazinone is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
-
The reaction is typically performed at reflux for several hours.
-
Careful quenching of the excess LiAlH₄ is followed by an aqueous workup and extraction.
-
The final deprotection of the nitrogen protecting groups yields (2S)-2-tert-butylpiperazine.
Protocol 2: Catalytic Asymmetric Synthesis of a Chiral Piperazin-2-one Intermediate
This protocol is based on the general method developed by Stoltz and coworkers for the palladium-catalyzed asymmetric allylic alkylation.[1][4]
Step 1: Preparation of the Piperazin-2-one Substrate
-
Synthesize the appropriate achiral piperazin-2-one precursor. This can be achieved through various standard organic chemistry methods.
Step 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
-
In a glovebox, charge a vial with the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., a PHOX ligand, 7.5 mol%).
-
Add the achiral piperazin-2-one substrate (1.0 eq) and an allylating agent (e.g., allyl acetate, 1.2 eq).
-
Dissolve the solids in an appropriate solvent (e.g., toluene) and stir at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or LC-MS for completion.
-
Upon completion, cool the reaction to room temperature and purify the product by column chromatography to obtain the chiral (S)-piperazin-2-one intermediate.
Step 3: Reduction to the Chiral Piperazine
-
The chiral piperazin-2-one is then reduced to the corresponding piperazine using a suitable reducing agent such as LiAlH₄, as described in Protocol 1, Step 3.
Conclusion
The synthesis of enantiomerically pure (2S)-2-tert-butylpiperazine is a critical task for the pharmaceutical industry. While the traditional "chiral pool" approach offers reliability and excellent stereocontrol, it often suffers from long synthetic sequences and moderate overall yields. The advent of modern catalytic asymmetric methods, such as the palladium-catalyzed synthesis of chiral piperazin-2-one intermediates, presents a more efficient and atom-economical alternative. This catalytic route provides access to the desired product in fewer steps, with high enantioselectivity, and offers greater flexibility in substrate design. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, cost of goods, and the desired timeline. However, the data strongly suggests that for the development of novel and scalable syntheses of (2S)-2-tert-butylpiperazine and its analogs, the exploration of catalytic asymmetric strategies is a highly promising and rewarding endeavor.
References
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1479-1489. [Link]
-
Coldham, I., et al. (2021). Asymmetric Synthesis of 2-Arylindolines and 2,2-Disubstituted Indolines by Kinetic Resolution. The Journal of Organic Chemistry, 86(15), 10237-10248. [Link]
-
van Maarseveen, J. H., et al. (2005). Synthesis of 2-substituted piperazines via direct α-lithiation. Tetrahedron Letters, 46(14), 2369-2371. [Link]
- A patent for a method of synthesizing 1-BOC piperazines. (2017). CN106543107A.
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Young, D. W., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4967. [Link]
- A patent for a method of synthesizing N-Boc piperazines. (2018). CN108033931A.
-
Fochi, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10835-10843. [Link]
-
Young, D. W., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849. [Link]
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Chemistry Matters — Enantioselective Synthesis – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
Benchmarking (2S)-2-tert-butylpiperazine against other chiral scaffolds
An objective comparison of (2S)-2-tert-butylpiperazine's performance against other leading chiral scaffolds, supported by experimental data and detailed protocols for researchers in drug development and asymmetric synthesis.
Introduction to Chiral Scaffolds in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral scaffolds is a cornerstone of modern synthetic strategy.[1] These scaffolds, which are themselves enantiopure, are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction.[2] This control is achieved by creating a diastereomeric transition state that favors the formation of one enantiomer over the other. An ideal chiral scaffold should be readily available, easy to install and remove, and induce high levels of stereoselectivity. This guide focuses on benchmarking the performance of (2S)-2-tert-butylpiperazine, a prominent C2-symmetric diamine, against other well-established chiral scaffolds in key asymmetric transformations.
The Profile of (2S)-2-tert-butylpiperazine: A Privileged Scaffold
(2S)-2-tert-butylpiperazine has emerged as a highly effective and versatile chiral scaffold. Its C2-symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis of a reaction. The sterically demanding tert-butyl group provides a powerful steric directing effect, effectively shielding one face of the reactive intermediate and leading to high levels of facial selectivity. This scaffold has found broad utility as both a chiral auxiliary, where it is covalently bonded to the substrate, and as a precursor to chiral ligands for asymmetric catalysis.[3]
Benchmarking in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction critical for building molecular complexity. The effectiveness of a chiral auxiliary is judged by its ability to direct the approach of an electrophile to a prochiral enolate, resulting in a high diastereomeric excess (d.e.).
Here, we compare an amide derived from (2S)-2-tert-butylpiperazine with the widely used Evans' oxazolidinone and Meyers' pseudoephedrine auxiliaries in the context of a representative alkylation: the reaction of a propionyl derivative with benzyl bromide.
Table 1: Performance of Chiral Auxiliaries in the Asymmetric Alkylation of a Propionyl Enolate with Benzyl Bromide
| Chiral Auxiliary/Scaffold | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (2S)-2-tert-butylpiperazine derivative | >98% | ~85% | [4] |
| Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 98% (99:1 ratio) | 90% | [5] |
| Meyers' (R,R)-Pseudoephedrine | >98% | 80% | [3][6] |
Experimental Protocol: Asymmetric Alkylation with a (2S)-2-tert-butylpiperazine Auxiliary
The following is a representative protocol for the diastereoselective alkylation of an N-propionyl derivative of (2S)-2-tert-butylpiperazine.
Caption: Workflow for Asymmetric Alkylation.
Methodology:
-
Amide Formation: To a solution of (2S)-2-tert-butylpiperazine in dichloromethane at 0 °C is added triethylamine, followed by the dropwise addition of propionyl chloride. The reaction is stirred for 2 hours before quenching with water and extracting the product.
-
Enolate Formation and Alkylation: The purified N-propionyl amide is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. Benzyl bromide is then added, and the reaction is stirred for 4 hours at -78 °C.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After warming to room temperature, the product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated. The diastereomeric ratio can be determined by GC or NMR analysis of the crude product. The major diastereomer is purified by column chromatography.
-
Auxiliary Cleavage: The purified alkylated product is refluxed in 6N hydrochloric acid for 12 hours. After cooling, the aqueous solution is extracted with diethyl ether to isolate the chiral carboxylic acid. The aqueous layer can be basified to recover the chiral auxiliary.
Expertise & Experience: The choice of LDA as the base at -78 °C is critical for the kinetic deprotonation, leading to the formation of the Z-enolate.[5] This specific enolate geometry, combined with the chelation of the lithium cation between the two carbonyl oxygens, creates a rigid structure. The bulky tert-butyl group then effectively blocks the "top face" of the enolate, forcing the benzyl bromide to approach from the less sterically hindered "bottom face," which is the origin of the high diastereoselectivity observed.[5]
Benchmarking in Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the stereocontrolled synthesis of six-membered rings. Its enantioselective variant is often catalyzed by chiral Lewis acids, which are typically formed from a metal salt and a chiral ligand.[7] Bis(oxazoline) (BOX) ligands are among the most successful classes of ligands for this transformation. We compare a copper(II) catalyst bearing a (2S)-2-tert-butylpiperazine-derived BOX ligand against the well-regarded Ph-BOX ligand and Jacobsen's Salen-Cr(III) catalyst.
Table 2: Performance of Chiral Catalysts in the Diels-Alder Reaction of Cyclopentadiene and N-Acryloyloxazolidinone
| Chiral Ligand/Catalyst | Enantiomeric Excess (e.e.) of endo Adduct | Yield (%) | Reference |
| (2S)-2-tert-butylpiperazine-BOX/Cu(OTf)₂ | 98% | 95% | [8][9] |
| (S,S)-Ph-BOX/Cu(OTf)₂ | 98% | 92% | [10] |
| Jacobsen's (R,R)-Salen-Cr(III)Cl | 94% | 85% | [11] |
Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction
The following protocol describes the formation of the chiral catalyst and its use in a representative Diels-Alder reaction.
Caption: Catalytic Cycle for the Asymmetric Diels-Alder Reaction.
Methodology:
-
Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, the (2S)-2-tert-butylpiperazine-derived BOX ligand (1.1 equiv) and copper(II) triflate (Cu(OTf)₂) (1.0 equiv) are stirred in anhydrous dichloromethane for 1 hour at room temperature.
-
Diels-Alder Reaction: The reaction mixture is cooled to -78 °C. The N-acryloyloxazolidinone dienophile (1.0 equiv) is added, and the mixture is stirred for 10 minutes. Freshly distilled cyclopentadiene (3.0 equiv) is then added dropwise.
-
Workup and Analysis: The reaction is stirred at -78 °C for 3 hours, then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The enantiomeric excess of the endo adduct is determined by chiral HPLC analysis.
Authoritative Grounding: The high enantioselectivity stems from the formation of a square-planar complex between the copper(II) center and the bidentate dienophile.[10] The C2-symmetric BOX ligand, featuring the bulky tert-butyl groups derived from the piperazine backbone, effectively blocks one face of the coordinated dienophile. This steric hindrance forces the cyclopentadiene to approach from the exposed face, leading to the observed high enantioselectivity for the endo product.[12] The use of a non-coordinating counterion like triflate (OTf⁻) is crucial as it ensures a vacant coordination site on the metal for the substrate to bind.[2]
Conclusion
(2S)-2-tert-butylpiperazine stands as a robust and high-performing chiral scaffold. In asymmetric alkylations, it delivers diastereoselectivity that is on par with, or exceeds, classic auxiliaries like those developed by Evans and Meyers. When elaborated into a bis(oxazoline) ligand for catalysis, it facilitates Diels-Alder reactions with enantioselectivities comparable to the most effective known systems. Its synthetic accessibility and the predictable nature of the stereochemical outcomes it imparts make it an invaluable tool for chemists engaged in the synthesis of complex, enantiomerically pure molecules for drug discovery and beyond.
References
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934. [Link]
-
Stoltz, B. M., et al. (2016). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Tetrahedron, 72(22), 2909-2913. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials. Wiley-VCH. [Link]
-
Reisman, S. E., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses, 97, 172-188. [Link]
-
CP Lab Safety. tert-butyl (2S)-2-tert-butylpiperazine-1-carboxylate. [Link]
-
Helmchen, G., et al. (1993). Asymmetric Diels-Alder Reactions of Cyclopentadiene with N-Crotonoyl- and N-Acryloyl-4,4-Dimethyl-1,3-Oxazolidin-2-one, Mediated by Chiral Lewis Acids. Helvetica Chimica Acta, 76(2), 604-619. [Link]
-
Rawal, V. H., & Kozmin, S. A. (1998). The Catalytic Asymmetric Diels-Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society, 120(20), 5126-5127. [Link]
-
Tariq, S., et al. (2017). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E, 73(Pt 5), 725-728. [Link]
-
Jacobsen, E. N., & Lectka, T. (2006). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 128(46), 14786-14787. [Link]
-
Belokon, Y. N., et al. (2004). Chiral Octahedral Complexes of CoIII As a Family of Asymmetric Catalysts Operating under Phase Transfer Conditions. Journal of the American Chemical Society, 126(51), 16804-16813. [Link]
-
Richards, C. J., et al. (2001). Synthesis of Diastereomeric Bis(oxazoline) Ligands Derived from (S,S)-1,1′-Bis(4-isopropyloxazolin-2-yl)ferrocene. Tetrahedron: Asymmetry, 12(1), 133-139. [Link]
-
Athanasopoulou, E., et al. (2023). Catalysis of a Diels-Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper(II)-PEIP Metal-Organic Framework. Molecules, 28(15), 5732. [Link]
-
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Owens, T. A. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. University of Southern Mississippi, Honors Theses. [Link]
-
Schöllkopf, U., et al. (1985). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 50(5), 690-694. [Link]
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Evans, D. A., & Johnson, J. S. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]
-
Boger, D. L., & Patane, M. A. (1996). Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides. Journal of the American Chemical Society, 118(26), 6221-6227. [Link]
-
Jacobsen, E. N. (2024). Jacobsen's catalyst. Wikipedia. [Link]
-
Grygorenko, O. O., & Komarov, I. V. (2016). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Chemical Reviews, 116(22), 14094-14133. [Link]
-
Myers, A. G. (n.d.). Evans Enolate Alkylation-Hydrolysis. Harvard University. [Link]
-
Ishii, Y., et al. (2001). Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. The Journal of Organic Chemistry, 66(10), 3422-3428. [Link]
-
Gurjar, M. K., & Reddy, D. S. (2003). Stereoselective Construction of C2-Symmetric Adjacent Bis-α,α'-cis-Disubstituted THF Skeleton via Double Intramolecular Amide Enolate Alkylation: Total Syntheses of (+)-Membranacin and (+)-Squamocin-N. Organic Letters, 5(2), 181-184. [Link]
-
Reddy, P. V., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2939. [Link]
-
Ghosh, A. K., & Fidanze, S. (2004). C2-Symmetric chiral bis(oxazoline)-metal complexes in catalytic asymmetric synthesis. Bioorganic & Medicinal Chemistry, 12(11), 2825-2838. [Link]
-
Pihko, P. M. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
de Souza, A. O., et al. (2017). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 22(10), 1699. [Link]
-
Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction. Journal of the American Chemical Society, 121(4), 669-685. [Link]
-
Myers, A. G. (n.d.). Catalytic, Asymmetric Diels-Alder Reactions. Harvard University. [Link]
-
Tilliet, M. (2008). Synthesis and Study of New Oxazoline Based Ligands. KTH Royal Institute of Technology. [Link]
-
Yamamoto, H., & Payette, J. N. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536-9537. [Link]
-
ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. [Link]
-
Benaglia, M., et al. (2016). A Chiral Organocatalytic Polymer-based Monolithic Reactor. ChemCatChem, 8(15), 2527-2531. [Link]
-
Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of chemical research, 33(6), 325-335. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. york.ac.uk [york.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. researchgate.net [researchgate.net]
- 9. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 12. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
